3,5-Diphenylcyclopentane-1,2,4-trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenylcyclopentane-1,2,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNFRSPZUPPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285954 | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-69-2 | |
| Record name | MLS002608524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3,5-diphenylcyclopentane-1,2,4-trione, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a plausible two-step approach, commencing with the well-established synthesis of a key intermediate, tetraphenylcyclopentadienone, followed by a proposed oxidative transformation to the target trione.
I. Overview of the Proposed Synthesis Pathway
The synthesis of this compound is envisioned to proceed through two principal stages:
-
Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone. This intermediate is synthesized via a base-catalyzed double aldol condensation reaction between benzil and 1,3-diphenylacetone. This is a robust and high-yielding reaction with well-documented experimental protocols.
-
Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone. The conversion of the cyclopentadienone to the desired cyclopentane-1,2,4-trione requires the oxidative cleavage of the two double bonds within the five-membered ring. This guide proposes a method involving dihydroxylation followed by oxidative cleavage, a standard method for such transformations.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone
This procedure is adapted from the well-established method described in Organic Syntheses.[1][2][3][4]
Materials:
-
Benzil
-
1,3-Diphenylacetone (Dibenzyl ketone)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 equivalent) and 1,3-diphenylacetone (1.0 equivalent) in a minimal amount of hot absolute ethanol.
-
Attach a reflux condenser and heat the mixture to a gentle reflux until all solids have dissolved.
-
Prepare a solution of potassium hydroxide (a catalytic amount, typically 0.1-0.2 equivalents) in a small volume of absolute ethanol.
-
Slowly add the ethanolic KOH solution to the refluxing mixture through the condenser. A deep purple color should develop rapidly.
-
Continue to reflux the reaction mixture for 15-30 minutes.
-
After the reflux period, allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the dark crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities.
-
Dry the product in air or in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 90-96% | [1][4] |
| Melting Point | 218-220 °C | [1][2] |
Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone to this compound
The following is a proposed general procedure, as a direct literature precedent for this specific transformation is not available. The reaction conditions may require optimization. The proposed method involves a two-stage process in one pot: dihydroxylation of the double bonds followed by oxidative cleavage of the resulting diols.
Materials:
-
2,3,4,5-Tetraphenylcyclopentadienone
-
Osmium tetroxide (catalytic amount) or Potassium permanganate (stoichiometric)
-
N-Methylmorpholine N-oxide (NMO) or other co-oxidant (if using catalytic OsO4)
-
Sodium periodate (NaIO4) or Lead tetraacetate (Pb(OAc)4)
-
Suitable solvent (e.g., a mixture of tert-butanol, acetone, and water)
-
Quenching agent (e.g., sodium bisulfite)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Standard laboratory glassware for workup and purification
Proposed Procedure:
-
Dissolve 2,3,4,5-tetraphenylcyclopentadienone (1.0 equivalent) in a suitable solvent system (e.g., acetone/water or THF/water).
-
Dihydroxylation:
-
Method A (Osmium Tetroxide): Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) (2.2 equivalents). Stir the mixture at room temperature until the dihydroxylation is complete (monitoring by TLC).
-
Method B (Potassium Permanganate): Cool the reaction mixture in an ice bath and slowly add a cold, dilute solution of potassium permanganate (2.0 equivalents) while maintaining a basic pH.
-
-
Oxidative Cleavage:
-
Once the dihydroxylation is complete, add a solution of sodium periodate (NaIO4) (approximately 4.5 equivalents) in water portion-wise to the reaction mixture. Stir vigorously at room temperature. The reaction is often exothermic and may require cooling.
-
-
Monitor the progress of the reaction by TLC until the starting material and intermediate diols are consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
III. Visualization of Workflows
Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Caption: Proposed workflow for the oxidation of tetraphenylcyclopentadienone.
IV. Concluding Remarks
The synthesis of this compound, while not explicitly detailed in the current chemical literature, appears to be a feasible target for organic synthesis. The initial, well-documented step provides a reliable route to the key intermediate, tetraphenylcyclopentadienone. The subsequent proposed oxidation, while requiring experimental validation and optimization, is based on sound and established principles of organic chemistry. Researchers and drug development professionals are encouraged to explore this proposed pathway as a starting point for accessing this potentially valuable molecular scaffold. Standard laboratory safety precautions should be followed at all times, with particular attention to the handling of strong bases, oxidizing agents, and toxic catalysts like osmium tetroxide.
References
3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): A Technical Overview of a Sparsely Documented Compound
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical summary of the available information for the chemical compound 3,5-Diphenylcyclopentane-1,2,4-trione, identified by the CAS number 7003-69-2. Despite its listing in several chemical supplier databases, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. There is no readily available public information regarding its synthesis, experimental protocols for its study, biological activities, or mechanisms of action.
This guide, therefore, aims to provide the foundational chemical information that is available and presents a hypothetical framework for its potential synthesis and characterization based on established chemical principles for related compounds.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that without peer-reviewed experimental data, these values should be considered theoretical or predicted.
| Property | Value | Source |
| CAS Number | 7003-69-2 | Chemical Supplier Databases |
| Molecular Formula | C₁₇H₁₂O₃ | Chemical Supplier Databases |
| Molecular Weight | 264.28 g/mol | Chemical Supplier Databases |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3 | PubChem |
| InChI Key | Not Available | |
| Appearance | Not Documented | |
| Melting Point | Not Documented | |
| Boiling Point | Not Documented | |
| Solubility | Not Documented |
Hypothetical Synthesis and Characterization Workflow
Given the absence of a documented synthetic route for this compound, a plausible approach could involve the condensation of dibenzyl ketone with a suitable C1 electrophile, or the cyclization of a linear precursor containing the diphenylpentane backbone. The following diagram illustrates a general workflow a researcher might employ for the synthesis and characterization of a novel compound such as this.
Experimental Protocols
Due to the lack of published research, no specific experimental protocols for the synthesis or analysis of this compound can be provided. Researchers interested in this compound would need to develop and optimize these protocols based on general organic chemistry principles.
A hypothetical synthetic approach could involve a base-catalyzed condensation reaction between dibenzyl ketone and an appropriate electrophile like diethyl oxalate, followed by oxidation.
Hypothetical Synthesis Step:
-
Reaction Setup: To a solution of dibenzyl ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., sodium hydride or lithium diisopropylamide) would be added at a reduced temperature (e.g., -78 °C).
-
Addition of Electrophile: A suitable electrophile, such as diethyl oxalate, would then be added dropwise to the reaction mixture.
-
Reaction Progression: The reaction would be allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction would be quenched with a proton source (e.g., saturated ammonium chloride solution) and the organic product extracted with an appropriate solvent.
-
Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
Biological Activity and Signaling Pathways
There is currently no information available in the public domain regarding any biological activity or interaction with signaling pathways for this compound. The trione moiety is a known reactive functional group and could potentially interact with biological nucleophiles, suggesting a possibility for biological activity, but this remains purely speculative without experimental evidence.
Conclusion
This compound (CAS 7003-69-2) represents a chemical entity for which there is a significant knowledge gap in the scientific literature. While its basic chemical identity is established, its synthesis, properties, and potential applications remain unexplored. The information provided herein is intended to summarize the current state of knowledge and to offer a general, hypothetical framework for future research into this compound. Any researcher or organization intending to work with this molecule should be prepared to conduct foundational research to establish its properties and potential utility.
Spectroscopic and Experimental Data for 3,5-Diphenylcyclopentane-1,2,4-trione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenylcyclopentane-1,2,4-trione is a chemical compound with the molecular formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol .[1] Its structure, featuring a five-membered ring with three ketone groups and two phenyl substituents, makes it a potentially interesting building block in organic synthesis and medicinal chemistry. This technical guide aims to provide an in-depth overview of the available spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this compound.
While the compound is referenced as a reactant in the synthesis of more complex molecules, the primary literature detailing its own synthesis and characterization, including NMR, IR, and mass spectrometry data, is not readily accessible. Chemical databases confirm its identity with CAS number 7003-69-2 but do not provide experimental spectra.
This document will therefore summarize the available information and outline the general methodologies that would be employed for the spectroscopic analysis of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7003-69-2 | [1] |
| Molecular Formula | C₁₇H₁₂O₃ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
Spectroscopic Data (Anticipated)
While experimental data is not available, this section outlines the expected spectroscopic characteristics based on the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl rings and the cyclopentane ring. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The signals for the protons at the 3- and 5-positions of the cyclopentane ring would be influenced by their stereochemical relationship and coupling to each other.
¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring. The three carbonyl carbons would likely appear in the downfield region of the spectrum, typically above 190 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three ketone groups in a cyclic system, these bands would be expected in the region of 1700-1780 cm⁻¹. Additionally, characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic cyclopentane ring would be observed.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (264.28). Fragmentation would likely involve the loss of carbonyl groups and cleavage of the cyclopentane ring.
Experimental Protocols (General)
The following are general experimental protocols that would be used to obtain the spectroscopic data for this compound.
Synthesis
The synthesis of this compound would likely involve a cyclization reaction of a precursor containing the necessary phenyl and carbonyl functionalities. A potential synthetic pathway could be the base-catalyzed condensation of a 1,3-diphenyl-1,3-propanedione derivative with an appropriate C2 synthon.
Workflow for a Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence would be employed.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) would be prepared.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) would be used.
-
Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode, depending on the ionization method.
Conclusion
While this compound is a known chemical entity, there is a notable absence of publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and synthetic protocols in the current scientific literature. This guide has provided an overview of the anticipated spectroscopic characteristics and general experimental methodologies that would be applied for the synthesis and characterization of this compound. Further research is required to isolate or synthesize this compound and perform the necessary spectroscopic analyses to fill this data gap, which would be of significant value to researchers in organic and medicinal chemistry.
References
The Rise of Cyclic Triketones: From Natural Allelochemicals to Potent Herbicides
A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of Cyclic Triketone Herbicides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery of cyclic triketones as a class of herbicides represents a significant advancement in agricultural chemistry, stemming from astute observations of natural allelopathy. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of these compounds. It details the journey from the identification of leptospermone, a natural phytotoxin, to the development of highly effective synthetic analogues like mesotrione and sulcotrione. This paper includes detailed experimental protocols for key syntheses, comprehensive tables of quantitative data for comparative analysis, and visual diagrams of the core signaling pathway and synthetic workflows to provide a thorough resource for researchers in herbicide science and drug development.
Discovery and History: A Lesson from the Bottlebrush Tree
The story of triketone herbicides begins not in a laboratory, but in a garden. In 1977, chemists at Stauffer Chemical Company observed that very few weeds grew under a bottlebrush tree (Callistemon citrinus). This allelopathic phenomenon led to the isolation and identification of the responsible compound: leptospermone, a naturally occurring β-triketone. While leptospermone itself showed herbicidal activity, the application rates required were too high for commercial viability.
This discovery, however, provided a crucial lead. Researchers at Stauffer Chemical, and later at Imperial Chemical Industries (ICI) and Zeneca Agrochemicals (now Syngenta), embarked on an extensive synthetic program to create analogues of leptospermone. This research led to the discovery of the 2-benzoylcyclohexane-1,3-dione class of compounds, which demonstrated potent herbicidal properties.[1] Two of the most successful commercial products to emerge from this research are sulcotrione and mesotrione. Mesotrione, developed by Zeneca Agrochemicals under the code number ZA1296, was first marketed by Syngenta in 2001 and has become a leading selective herbicide for maize.[2]
While the primary modern application of cyclic triketones is in agriculture, the core chemical structure, 2-acyl-1,3-cyclohexanedione, was known in organic chemistry prior to the discovery of its herbicidal properties. These compounds were utilized as versatile intermediates in the synthesis of various polycyclic and heterocyclic systems.[3]
Mechanism of Action: Inhibition of HPPD
Cyclic triketone herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of plastoquinone and α-tocopherol (a form of Vitamin E).[2]
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is itself a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photooxidation. By inhibiting HPPD, triketone herbicides disrupt the production of plastoquinone, which in turn halts carotenoid biosynthesis.[2] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the leaves in susceptible plants, followed by necrosis and death.
The selectivity of herbicides like mesotrione in crops such as maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.[2]
Signaling Pathway Diagram
The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by cyclic triketones, leading to the disruption of carotenoid biosynthesis.
Quantitative Data
The efficacy of triketone herbicides is determined by their ability to inhibit the HPPD enzyme and their physicochemical properties which influence their uptake, translocation, and metabolism.
Table 1: Physicochemical Properties of Mesotrione and Sulcotrione
| Property | Mesotrione | Sulcotrione |
| IUPAC Name | 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione | 2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione |
| CAS Number | 104206-82-8 | 99105-77-8 |
| Molecular Formula | C₁₄H₁₃NO₇S | C₁₄H₁₃ClO₅S |
| Molecular Weight | 339.32 g/mol | 328.8 g/mol |
| pKa | 3.12 | 3.13[4] |
| logP (octanol-water) | 0.11 (unbuffered) | -1.7 (at pH 7)[4] |
| Water Solubility (20°C) | 2.2 g/L (pH 4.8), 15 g/L (pH 6.9) | 165 mg/L[5] |
| Melting Point | 165.3 °C | 170 °C (degradation)[4] |
Data for Mesotrione sourced from[6] unless otherwise cited. Data for Sulcotrione sourced from[7] unless otherwise cited.
Table 2: HPPD Inhibitory Activity of Various Triketone Herbicides
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| Mesotrione | Arabidopsis thaliana | 0.252 - 0.350 | [8][9] |
| Sulcotrione | Arabidopsis thaliana | 0.25 | [10][11] |
| Tembotrione | Not Specified | Potent HPPD Inhibitor | [12] |
| Compound B41 (Analog) | Arabidopsis thaliana | 0.156 | [9] |
| Compound III-15 (Analog) | Arabidopsis thaliana | 0.012 | [13] |
| Grandiflorone (Natural) | Arabidopsis thaliana | 0.75 | [10] |
| Leptospermone (Natural) | Not Specified | Active HPPD Inhibitor | [10] |
Experimental Protocols
The synthesis of herbicidal cyclic triketones typically involves the acylation of a 1,3-cyclohexanedione with a substituted benzoyl chloride, followed by a rearrangement of the resulting enol ester.
General Synthetic Workflow
The following diagram outlines the general workflow for the synthesis of a 2-benzoyl-1,3-cyclohexanedione herbicide.
Protocol 1: Synthesis of 2-(2-nitro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione (Mesotrione)
This protocol is a composite based on procedures described in various patents.[1][14][15]
Step 1: Formation of 2-nitro-4-methylsulfonylbenzoyl chloride
-
To a suitable reaction vessel equipped with a reflux condenser and stirrer, add 2-nitro-4-methylsulfonylbenzoic acid (1.0 eq) and a solvent such as dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-70°C) and maintain for 2-8 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC) until the starting acid is consumed.
-
After completion, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-nitro-4-methylsulfonylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Condensation and Rearrangement to form Mesotrione
-
In a separate reaction vessel, dissolve 1,3-cyclohexanedione (1.0-1.1 eq) in a solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a base, such as triethylamine (2.0-2.2 eq), to the solution while maintaining the temperature.
-
Add the crude 2-nitro-4-methylsulfonylbenzoyl chloride from Step 1, dissolved in a minimal amount of the reaction solvent, dropwise to the cooled solution of 1,3-cyclohexanedione and base. The enol ester intermediate is formed in situ.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
To initiate the rearrangement, add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin or sodium cyanide) or another suitable catalyst like 4-dimethylaminopyridine (DMAP).[14]
-
Stir the reaction mixture at room temperature for 5-10 hours until the rearrangement is complete (monitored by HPLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 2N HCl) to a pH of 1-2.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude mesotrione.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure mesotrione as a pale yellow solid.
Protocol 2: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione (Sulcotrione)
This protocol is analogous to the synthesis of mesotrione, starting from 2-chloro-4-(methylsulfonyl)benzoic acid.
Step 1: Formation of 2-chloro-4-(methylsulfonyl)benzoyl chloride
-
React 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq) with thionyl chloride (1.1-1.5 eq) in an inert solvent with a catalytic amount of DMF, similar to the procedure for mesotrione.
-
Heat to reflux until the reaction is complete.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Condensation and Rearrangement to form Sulcotrione
-
In a separate vessel, prepare a solution of 1,3-cyclohexanedione (1.0-1.1 eq) and a base like triethylamine (2.0-2.2 eq) in a solvent such as acetonitrile at 0-10°C.
-
Slowly add the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride to this solution.
-
After formation of the enol ester, add a rearrangement catalyst (e.g., acetone cyanohydrin).
-
Stir at room temperature until the reaction is complete.
-
Work-up the reaction by acidifying, extracting with an organic solvent, washing, and drying.
-
Purify the crude product by recrystallization to yield pure sulcotrione.
Conclusion and Future Outlook
The discovery of cyclic triketones as HPPD inhibitors is a prime example of successful natural product-inspired drug discovery. The journey from observing the allelopathic effects of the bottlebrush tree to the development of highly selective and effective herbicides like mesotrione and sulcotrione has provided agriculture with a valuable tool for weed management. The detailed understanding of their mechanism of action, synthesis, and structure-activity relationships continues to drive the development of new analogues with improved efficacy, broader weed spectrums, and enhanced crop safety.[13] The core triketone scaffold remains a promising platform for the design of new bioactive molecules, not only in agriculture but potentially in other fields where HPPD inhibition may be of therapeutic interest.
References
- 1. CN103772243B - A kind of preparation method of mesotrione - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. hos.ifas.ufl.edu [hos.ifas.ufl.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation method of mesotrione - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101671286A - Method for preparing benzoyl-1,3-cyclohexanedione compound - Google Patents [patents.google.com]
- 15. chesci.com [chesci.com]
Theoretical Insights into Cyclopentanetrione Derivatives: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanetrione and its derivatives represent a class of compounds with significant potential in materials science and drug discovery. Their unique electronic and structural properties, largely governed by keto-enol tautomerism and substituent effects, make them fascinating subjects for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on cyclopentanetrione derivatives, with a focus on their electronic structure, stability, and potential applications. We delve into the computational methodologies employed to unravel the properties of these molecules, present key quantitative data from various studies, and outline experimental protocols for their synthesis. Furthermore, this guide visualizes the fundamental tautomeric equilibria and synthetic pathways using Graphviz diagrams, offering a clear and concise summary of the current state of research in this field.
Introduction
Cyclopentanetriones are five-membered ring structures containing three ketone groups. The inherent strain and electronic interactions within this cyclic system give rise to a rich chemistry, characterized by a propensity for enolization and the formation of various tautomers. The most prominent derivative, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, commonly known as croconic acid, has garnered considerable attention for its ferroelectric properties and potential applications in organic electronics.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships that govern the behavior of these fascinating molecules. This guide aims to consolidate the theoretical findings on cyclopentanetrione derivatives to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development.
Computational Methodologies
The theoretical investigation of cyclopentanetrione derivatives heavily relies on quantum chemical calculations to predict their geometric, electronic, and thermodynamic properties.
Density Functional Theory (DFT)
DFT has emerged as the workhorse for studying cyclopentanetrione derivatives due to its favorable balance of accuracy and computational cost. Various functionals and basis sets are employed depending on the specific properties of interest.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and electronic structure calculations of organic molecules, including cyclopentanone-based chalcones.[2][3] For croconic acid derivatives, the RB3LYP functional has been utilized to determine electronic properties like HOMO and LUMO energy levels.
-
Basis Sets: The 6-311+G(d,p) and cc-pVDZ basis sets are commonly paired with the aforementioned functionals to provide a robust description of the electronic structure and geometry of these systems.[2][3]
Experimental Protocol: DFT Calculation of a Cyclopentanetrione Derivative
-
Structure Input: The initial molecular geometry of the cyclopentanetrione derivative is constructed using software such as GaussView.
-
Computational Method Selection: The calculation is set up in a quantum chemistry software package like Gaussian. The B3LYP functional with the 6-311+G(d,p) basis set is selected for geometry optimization and frequency calculations.
-
Solvation Model: If studying the molecule in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) is employed to account for solvent effects.
-
Job Submission and Analysis: The calculation is run on a high-performance computing cluster. Upon completion, the output file is analyzed to extract optimized geometries, energies, vibrational frequencies, and electronic properties.
Tautomerism in Cyclopentanetrione
A key feature of cyclopentanetrione is its ability to exist in multiple tautomeric forms. The equilibrium between the tri-keto form and its various enol tautomers is crucial in determining the molecule's reactivity and physical properties. The most stable tautomer is often the di-enol form, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione (croconic acid), due to the stabilization afforded by the conjugated π-system and intramolecular hydrogen bonding.
Caption: Tautomeric equilibria of cyclopentanetrione.
Theoretical calculations have shown that the relative energies of the tautomers are sensitive to substituent effects and the surrounding environment (gas phase vs. solvent).
Electronic Properties of Croconic Acid Derivatives
Croconic acid and its derivatives are of particular interest due to their electronic properties, which make them suitable for applications in organic electronics. DFT calculations have been employed to determine key electronic parameters.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |
| Croconaine CR2a | -4.71 | -3.99 | 0.72 | RB3LYP/6-311+G(d,p) | |
| Croconaine CR2b | -4.66 | -3.91 | 0.75 | RB3LYP/6-311+G(d,p) |
Table 1: Calculated Electronic Properties of Croconic Acid Derivatives.
The small band gaps observed in these derivatives are indicative of their potential as semiconductor materials.
Synthesis of Cyclopentanetrione Derivatives
While theoretical studies provide invaluable insights, the synthesis of these compounds is essential for experimental validation and application. A common synthetic route to cyclopentanone-based chalcones, which can be precursors to more complex cyclopentanetrione derivatives, involves a base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Cyclopentanone-Based Chalcone [2]
-
Preparation of the Base Solution: Dissolve sodium hydroxide (2.0 g) in absolute ethanol (10 ml).
-
Reaction Setup: In a round-bottom flask, combine the ethanolic NaOH solution with cyclopentanone (7.5 mmol) in absolute ethanol (15 ml) and stir the mixture.
-
Addition of Aldehyde: Slowly add the desired substituted benzaldehyde (15 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction and Workup: Continue stirring until the reaction mixture thickens and a solid precipitate forms.
-
Purification: Filter the solid product, wash it with ethanol, and recrystallize from a suitable solvent like ethanol or acetone to obtain the pure chalcone derivative.
References
The Enigmatic Core: A Technical Guide to the Potential Biological Activity of Diphenylcyclopentanetriones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylcyclopentanetriones represent a class of organic molecules with a largely unexplored potential in the realm of therapeutic development. While direct research on this specific chemical scaffold is limited, the broader family of cyclopentenediones has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide aims to provide a comprehensive overview of the known biological activities of structurally related compounds, offering a foundational framework for future research into diphenylcyclopentanetriones. By presenting available quantitative data, detailed experimental protocols for relevant biological assays, and postulated signaling pathways, this document serves as a critical resource for researchers seeking to unlock the therapeutic promise of this intriguing chemical class.
Introduction
The cyclopentenedione (CPD) skeleton is a recurring motif in a variety of natural products derived from plants, fungi, and bacteria.[1] These compounds have garnered significant attention for their diverse biological activities, which include cytostatic, anti-inflammatory, and enzyme inhibitory properties.[1] The addition of diphenyl functionalities to the cyclopentanetrione core presents a unique chemical scaffold with the potential for novel biological interactions and therapeutic applications. However, a review of the current scientific literature reveals a scarcity of studies focused specifically on diphenylcyclopentanetriones.
This guide will, therefore, extrapolate from the known biological activities of closely related compounds to provide a predictive framework for the potential therapeutic applications of diphenylcyclopentanetriones. We will delve into the anticancer, anti-inflammatory, and antioxidant potential of these molecules, supported by data from analogous chemical structures.
Potential Biological Activities
Anticancer Activity
While no direct studies on the anticancer activity of diphenylcyclopentanetriones were identified, derivatives of cyclopenta[b]quinoline-1,8-dione, which share a cyclopentane ring structure, have been synthesized and evaluated for their cytotoxic effects. The majority of these compounds exhibited weak cytotoxic effects against various cancer cell lines, with IC50 values often exceeding 50 or 100 µM.[1] For instance, one of the more potent synthesized compounds, 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione, showed IC30 values of 82 µM and 24.4 µM in Raji and HeLa cell lines, respectively.[1]
Table 1: Cytotoxicity of Selected Cyclopenta[b]quinoline-1,8-dione Derivatives [1]
| Compound | Cell Line | IC30 (µM) |
| 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione | Raji | 82 |
| 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione | HeLa | 24.4 |
Note: The provided data represents the concentration required for 30% inhibition (IC30), as the IC50 values were generally high, indicating weak activity.
The mechanism of anticancer action for cyclopentenedione-containing compounds is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of cyclopentenone prostaglandins provide a strong rationale for investigating diphenylcyclopentanetriones for similar activities. These prostaglandins are known to inhibit the IκB kinase (IKK) complex, which is a critical activator of the NF-κB signaling pathway.[2] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. By inhibiting IKK, cyclopentenone prostaglandins effectively suppress the activation of NF-κB and the subsequent inflammatory cascade.[2] It is plausible that diphenylcyclopentanetriones could exert anti-inflammatory effects through a similar mechanism.
Plant-derived compounds containing related structural motifs have also been shown to suppress key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[3]
Antioxidant Activity
Many natural and synthetic compounds containing dione structures exhibit antioxidant properties. The antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for diphenylcyclopentanetriones is unavailable, the general class of cyclopentenediones has been explored for such activities.[1]
Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be essential for evaluating the biological activity of novel diphenylcyclopentanetrione compounds.
Synthesis of Diphenylcyclopentanetriones
Due to the lack of specific literature, a general synthetic approach for related cyclopentenediones is provided.
Reaction Scheme: A common method for the synthesis of the cyclopent-4-ene-1,3-dione skeleton involves a multi-step process that can be adapted for diphenyl-substituted analogs.[4] A potential route could involve the condensation of a diphenyl-substituted diketone with an appropriate three-carbon building block, followed by cyclization and oxidation to yield the desired trione.
General Procedure:
-
Starting Materials: Select appropriate diphenyl-substituted precursors.
-
Condensation Reaction: React the precursors in a suitable solvent (e.g., ethanol, methanol) in the presence of a base catalyst (e.g., sodium hydroxide, potassium carbonate).
-
Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization.
-
Oxidation: Employ a suitable oxidizing agent (e.g., manganese dioxide) to form the trione.
-
Purification: Purify the final product using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like 1H NMR, 13C NMR, IR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of diphenylcyclopentanetriones.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the diphenylcyclopentanetrione compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (NF-κB Reporter Assay)
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
Procedure:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the diphenylcyclopentanetrione compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Caption: Workflow for the NF-κB reporter assay.
Antioxidant Assay (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing its decolorization from purple to yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Compound Dilutions: Prepare a series of dilutions of the diphenylcyclopentanetrione compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
Postulated Signaling Pathways
Based on the known mechanisms of related compounds, the following signaling pathways are postulated as potential targets for diphenylcyclopentanetriones.
NF-κB Signaling Pathway in Inflammation
Diphenylcyclopentanetriones may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway in Cancer
Diphenylcyclopentanetriones could potentially modulate the MAPK signaling cascade, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, could lead to decreased cell proliferation and increased apoptosis.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
The diphenylcyclopentanetrione scaffold remains a frontier in medicinal chemistry with significant, yet largely unproven, therapeutic potential. Extrapolation from the biological activities of related cyclopentenediones suggests that these compounds may possess valuable anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a foundational roadmap for researchers by outlining established experimental protocols and postulating key signaling pathways that may be involved in their mechanism of action.
Future research should focus on the systematic synthesis and biological evaluation of a library of diphenylcyclopentanetrione derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their biological activity and in optimizing lead compounds. Furthermore, detailed mechanistic studies are required to validate the involvement of the NF-κB, MAPK, and other relevant signaling pathways. The exploration of this chemical space holds the promise of discovering novel therapeutic agents for a range of human diseases.
References
- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential outcomes related to the thermal stability and decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione. In the absence of specific literature data for this compound, this document outlines the established experimental protocols, expected data presentation, and plausible decomposition pathways based on the analysis of analogous cyclic ketones and triones. The guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar molecules, offering a framework for experimental design, data interpretation, and mechanistic investigation.
Introduction
This compound is a complex cyclic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermal stability is paramount for safe handling, storage, formulation, and for predicting its behavior in various chemical processes. Thermal decomposition can lead to loss of active compound, formation of potentially reactive or toxic byproducts, and can influence reaction pathways. This guide details the standard analytical techniques and theoretical considerations for a comprehensive thermal stability assessment.
Experimental Protocols for Thermal Analysis
The thermal stability of an organic compound like this compound is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide quantitative data on mass changes and heat flow as a function of temperature.[2]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[1]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.[1]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the expected melting and decomposition temperatures.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Identify the onset of decomposition, which often appears as a broad endothermic or exothermic event following the melting peak.
-
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Methodology:
-
Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[3]
-
Experimental Conditions: Perform a TGA experiment as described in section 2.1.
-
Data Acquisition: Simultaneously record the mass loss from the TGA and the mass spectrum or IR spectrum of the evolved gases.
-
Data Analysis: Correlate the evolution of specific gaseous fragments with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.
Data Presentation
Quantitative data obtained from thermal analysis should be summarized in a clear and concise tabular format for easy comparison and interpretation.
| Parameter | Symbol | Value | Units | Method |
| Melting Point | Tm | [Hypothetical Value] | °C | DSC |
| Enthalpy of Fusion | ΔHfus | [Hypothetical Value] | J/g | DSC |
| Onset of Decomposition | Tonset | [Hypothetical Value] | °C | TGA |
| Temperature of Max. Decomposition Rate | Tmax | [Hypothetical Value] | °C | TGA (DTG) |
| Residual Mass at 600 °C | [Hypothetical Value] | % | TGA |
Visualization of Experimental Workflow and Decomposition Pathway
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a plausible decomposition pathway for this compound.
References
An In-depth Technical Guide on the Crystal Structure of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the crystal structure of 3,5-Diphenylcyclopentane-1,2,4-trione has not been experimentally determined and reported in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of analogous compounds. The experimental protocols detailed herein are generalized and would necessitate optimization for this specific molecule.
Introduction
Cyclopentanetrione derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The core cyclopentane-1,2,4-trione scaffold serves as a versatile template for the synthesis of diverse molecular architectures. The introduction of phenyl substituents at the 3 and 5 positions is anticipated to significantly influence the molecule's steric and electronic properties, which in turn could modulate its biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the essential experimental and computational workflows for determining the crystal structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.
| Property | Value | Source |
| CAS Number | 7003-69-2 | ChemicalBook[1] |
| Molecular Formula | C₁₇H₁₂O₃ | ChemicalBook[1] |
| Molecular Weight | 264.28 g/mol | ChemicalBook[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3 | PubChem |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.
Proposed Synthesis
Reaction Scheme: A possible synthetic route could involve the base-catalyzed condensation of a β-keto ester with a substituted aldehyde, followed by cyclization and oxidation.
Materials:
-
Substituted benzaldehyde
-
Ethyl acetoacetate or a similar active methylene compound
-
Base catalyst (e.g., sodium ethoxide, piperidine)
-
Oxidizing agent (e.g., selenium dioxide)
-
Appropriate solvents (e.g., ethanol, dioxane)
Procedure:
-
Condensation: To a solution of the active methylene compound in a suitable solvent, add the base catalyst and the substituted benzaldehyde. The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate product is then treated with an acid or heated to induce cyclization to the cyclopentanedione ring system.
-
Oxidation: The resulting cyclopentanedione is oxidized to the desired trione using an appropriate oxidizing agent.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step. Several techniques can be employed, and the optimal method must be determined empirically.
General Considerations:
-
Purity: The compound must be of high purity (>98%).
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A good solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.[2][3] Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, and toluene. Solvent pairs (a "good" solvent and a "poor" solvent) can also be effective.[2]
-
Nucleation and Growth: Crystal growth should be slow to allow the formation of large, well-ordered crystals. This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion.[4][5]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[5]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystallization.[5]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[4]
-
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Predicted Crystallographic Data
In the absence of experimental data, computational methods can be employed to predict the crystal structure. Crystal structure prediction (CSP) is a challenging field, but modern algorithms can provide valuable insights into the likely packing arrangements of molecules in the solid state.[6]
The predicted data in Table 2 is hypothetical and serves as an example of the type of information that would be obtained from a successful crystal structure determination.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.36 |
| R-factor (%) | < 5 |
Potential Biological Significance
While the biological activity of this compound has not been reported, the broader class of cyclopentenediones has been shown to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[7][8] The presence of the phenyl rings in the target molecule may enhance its lipophilicity and potential for π-π stacking interactions with biological targets, making it a compound of interest for further investigation in drug discovery programs.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.
Conclusion
This technical guide provides a comprehensive overview of the necessary steps to determine the crystal structure of this compound. Although experimental data is currently unavailable, the outlined protocols for synthesis, crystallization, and X-ray diffraction, based on established chemical principles, offer a clear roadmap for researchers. The elucidation of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its chemical properties and providing a solid foundation for its potential development as a therapeutic agent.
References
- 1. This compound | 7003-69-2 [chemicalbook.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. unifr.ch [unifr.ch]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diphenylcyclopentane-1,2,4-trione is a complex cyclic tricarbonyl compound with significant potential in synthetic chemistry and drug development. Understanding its electronic landscape, specifically the localization of electrophilic and nucleophilic sites, is paramount for predicting its reactivity and designing novel molecular entities. This guide provides a detailed analysis of these reactive centers, drawing upon established principles of organic chemistry and data from analogous structures. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper presents a theoretical framework for its reactivity.
Introduction
Cyclic polycarbonyl compounds are a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. Their reactivity is governed by the number and arrangement of the carbonyl groups within the ring system. This compound, with its three carbonyl functionalities and two phenyl substituents, presents a particularly interesting case for studying the interplay of electronic effects and steric hindrance. The phenyl groups, through their inductive and resonance effects, are expected to modulate the reactivity of the cyclopentane core, influencing the electrophilicity of the carbonyl carbons and the acidity of the alpha-hydrogens.
Predicted Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the polarization of its carbonyl groups and the potential for enolate formation.
Electrophilic Sites
The primary electrophilic centers in this compound are the carbon atoms of the three carbonyl groups (C1, C2, and C4). The high electronegativity of the oxygen atoms leads to a significant partial positive charge on these carbons, making them susceptible to attack by nucleophiles.
The relative electrophilicity of these three carbonyl carbons is influenced by the adjacent phenyl groups and the overall electronic structure of the ring. It is reasonable to predict that the C2 and C4 carbonyls will exhibit different reactivities compared to the C1 carbonyl due to their proximity to the phenyl-substituted carbons.
Table 1: Predicted Electrophilic Sites of this compound
| Site | Carbon Atom | Rationale | Expected Reactivity |
| 1 | C1 | Standard carbonyl carbon. | Susceptible to nucleophilic attack. |
| 2 | C2 | Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity. | Susceptible to nucleophilic attack, reactivity may be modulated. |
| 3 | C4 | Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity. | Susceptible to nucleophilic attack, reactivity may be modulated. |
Nucleophilic Sites
Nucleophilic character in this compound can arise from the formation of enolates. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic and can be abstracted by a base to form a resonance-stabilized enolate ion.
The negative charge of the enolate is delocalized over the carbon and oxygen atoms, but reactions with electrophiles typically occur at the alpha-carbon. The presence of two electron-withdrawing carbonyl groups flanking the C3 and C5 positions significantly increases the acidity of the protons at these sites, facilitating enolate formation. The phenyl groups at these positions will also influence the stability and reactivity of the corresponding enolates.
Table 2: Predicted Nucleophilic Sites of this compound (via Enolate Formation)
| Site | Carbon Atom | Rationale | Expected Reactivity |
| 1 | C3 | Alpha to two carbonyl groups (C2 and C4). The proton at this position is acidic. | Can act as a nucleophile upon deprotonation to form an enolate. |
| 2 | C5 | Alpha to two carbonyl groups (C1 and C4). The proton at this position is acidic. | Can act as a nucleophile upon deprotonation to form an enolate. |
Proposed Signaling Pathway for Reactivity
The following diagram illustrates the general reactivity pathways of this compound with electrophiles and nucleophiles.
Caption: Predicted reactivity pathways of this compound.
Proposed Experimental Protocol: Synthesis of this compound
Materials
-
1,3-Diphenylacetone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)
Procedure
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 1,3-diphenylacetone in anhydrous ethanol dropwise with stirring.
-
Addition of Diethyl Oxalate: Following the addition of the ketone, add diethyl oxalate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the electrophilic and nucleophilic sites of this compound. The carbonyl carbons are identified as the primary electrophilic centers, while the alpha-carbons (C3 and C5) are predicted to be the nucleophilic sites upon enolate formation. A plausible synthetic route has been proposed to facilitate further experimental investigation of this intriguing molecule. The insights presented here are intended to guide researchers in the rational design of reactions and the development of novel compounds based on the this compound scaffold. Further computational and experimental studies are warranted to validate and expand upon the predictions made in this guide.
An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,2,4-trione, a five-membered ring structure containing three ketone functionalities, represents a core scaffold with significant potential in synthetic chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and natural product analogs. The arrangement of the carbonyl groups allows for a diverse array of chemical transformations, making it an attractive target for methodological development. In the realm of medicinal chemistry, the cyclopentane framework is a common motif in biologically active molecules, and the introduction of the trione functionality offers multiple points for derivatization to modulate pharmacological properties. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of cyclopentane-1,2,4-trione, with a focus on its relevance to researchers in the field of drug development.
Synthesis of Cyclopentane-1,2,4-trione and its Derivatives
The synthesis of the cyclopentane-1,2,4-trione core and its substituted analogs can be achieved through several synthetic strategies. A common approach involves the cyclization of linear precursors, often leveraging well-established organic reactions.
Dieckmann Condensation Approach
A plausible and historically significant method for the construction of the five-membered ring is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[1][2][3] For the synthesis of a cyclopentanetrione precursor, a suitably substituted pentanedioate derivative would be the starting material.
A detailed, analogous procedure for the synthesis of the closely related 2-methylcyclopentane-1,3,5-trione hydrate provides a valuable blueprint for accessing the cyclopentanetrione scaffold. This multi-step synthesis starts with the condensation of a ketone (in this case, 2-butanone) with diethyl oxalate, followed by hydrolysis and decarboxylation to yield the trione.[4]
Hypothetical Synthesis of Cyclopentane-1,3,5-trione (a precursor to Cyclopentane-1,2,4-trione):
A potential pathway to the unsubstituted cyclopentane-1,3,5-trione could involve a similar condensation using acetone instead of 2-butanone. The subsequent oxidation of the 3- and 5-positions would be required to achieve the target 1,2,4-trione.
Below is a generalized workflow for this type of synthesis:
Caption: Generalized synthetic workflow for cyclopentane-1,2,4-trione.
Experimental Protocol: Synthesis of 2-Methylcyclopentane-1,3,5-trione Hydrate[4]
This detailed procedure for a methylated analog serves as a practical guide for the synthesis of the core cyclopentanetrione ring system.
Step A: 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione
-
Prepare a solution of sodium ethoxide by adding 69.0 g (3 moles) of sodium to 950 ml of absolute ethanol in a 2-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add a cold mixture (5–15 °C) of 108 g (1.50 moles) of freshly distilled 2-butanone and 482 g (3.30 moles) of diethyl oxalate gradually over 30 minutes with stirring.
-
Allow the mixture to warm to room temperature, then heat under reflux for 30 minutes.
-
Cool the mixture to 0 °C and decompose by adding 165 ml of sulfuric acid (1:1 by volume).
-
Filter the sodium sulfate and concentrate the filtrate by evaporation at room temperature.
-
Collect the crystallized product by filtration, wash with ice-cold water, and air dry.
-
Yield: 180–200 g (53–59%)
-
Melting Point (crude): 120–130 °C
-
Melting Point (recrystallized from ethyl acetate): 160–162 °C
-
Step B: 2-Methylcyclopentane-1,3,5-trione Hydrate
-
Heat a mixture of 200 g (0.89 mole) of the keto ester from Step A, 910 ml of water, and 100 ml of 85% phosphoric acid under reflux for 4 hours.
-
Cool the mixture in an ice-salt bath to -5 °C to precipitate the trione mixed with oxalic acid.
-
Collect the solid by filtration and dry under reduced pressure.
-
Extract the dried material with boiling ether to separate the trione from oxalic acid.
-
Extract the original aqueous filtrate with ether.
-
Combine the ether extracts and remove the solvent by distillation.
-
Crystallize the crude trione from hot water.
-
Yield: 95–105 g (74–82%)
-
Melting Point: 70–74 °C (once crystallized), 77–78 °C (recrystallized with Norit)
-
| Compound | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |
| 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione | 2-Butanone, Diethyl oxalate | Sodium ethoxide, Sulfuric acid | 53–59% | 120–130 (crude) | [4] |
| 2-Methylcyclopentane-1,3,5-trione hydrate | 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione | Phosphoric acid | 74–82% | 70–74 | [4] |
Chemical Reactivity
The reactivity of cyclopentane-1,2,4-trione is dominated by the presence of its three carbonyl groups. These groups can act as electrophilic centers for nucleophilic attack and the adjacent α-protons can be deprotonated to form enolates, which can then act as nucleophiles. The close proximity of the carbonyl groups can also lead to unique reactivity, such as the formation of hydrates or hemiacetals in the presence of water or alcohols.
Reactions with Nucleophiles
The carbonyl carbons of cyclopentane-1,2,4-trione are susceptible to attack by a variety of nucleophiles. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing a route to a diverse range of derivatives.
Caption: General scheme of nucleophilic addition to cyclopentane-1,2,4-trione.
Enolate Formation and Subsequent Reactions
The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, including alkylation, acylation, and aldol-type condensations. The regioselectivity of enolate formation will be influenced by the substitution pattern on the cyclopentane ring.
Biological Activity and Drug Development Potential
While specific biological data for cyclopentane-1,2,4-trione is limited in publicly available literature, the broader class of cyclopentane derivatives has shown significant promise in drug development.[5] The cyclopentane scaffold is present in numerous natural products and synthetic drugs, valued for its conformational properties that can influence binding to biological targets.
The trione functionality offers multiple handles for chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, cyclopentane-based analogs of the antibiotic muraymycin have been synthesized and evaluated for their ability to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[5] While these initial analogs were less potent than the natural product, they provide a foundation for further structure-activity relationship (SAR) studies.[5]
The development of novel cyclopentane derivatives as inhibitors of steroid-metabolizing enzymes also highlights the potential of this scaffold in anticancer drug discovery.[6]
Caption: Logical workflow for drug discovery using the cyclopentane-1,2,4-trione scaffold.
Conclusion
Cyclopentane-1,2,4-trione is a chemically intriguing molecule with considerable untapped potential. While detailed studies on the parent compound are somewhat limited, the synthetic accessibility of its derivatives, coupled with the proven biological relevance of the cyclopentane core, makes it a promising starting point for the development of novel therapeutics. The synthetic methodologies outlined in this guide, particularly those for closely related analogs, provide a solid foundation for researchers to explore the chemistry of this versatile trione. Further investigation into its reactivity and the biological evaluation of its derivatives are warranted and could lead to the discovery of new chemical entities with valuable pharmacological properties.
References
- 1. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 2. US4168280A - Method for synthesis of 2-hydroxy-3-methyl cyclopent-2-ene-1-one - Google Patents [patents.google.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 6. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,5-Diphenylcyclopentane-1,2,4-trione
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2)
This document provides a technical guide on this compound. Due to the limited availability of published research on this specific compound, this guide summarizes the currently accessible information.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . It is also referenced by synonyms such as 1,2,4-Cyclopentanetrione, 3,5-diphenyl-.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 7003-69-2 |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| Monoisotopic Mass | 264.078644241 |
| Topological Polar Surface Area | 51.2 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Complexity | 376 |
Synthesis and Reactivity
However, existing literature indicates its use as a reactant in multicomponent reactions. Specifically, this compound undergoes a smooth condensation reaction with isocyanides and dialkyl acetylenedicarboxylates. This reaction suggests that the trione acts as a reactive intermediate trap.
Logical Relationship of the Described Reaction:
Caption: Reaction of this compound.
Biological Activity
As of the date of this report, there is no publicly available data on the biological activity, signaling pathways, or quantitative experimental results for this compound. Research into the biological effects of structurally related diarylpentanoids has been conducted, but these findings cannot be directly extrapolated to the title compound.
Experimental Protocols
Due to the absence of detailed published studies on this compound, specific experimental protocols for its synthesis, handling, or use in biological assays are not available.
Conclusion
This compound is a known chemical entity with established physicochemical properties. Its primary documented application in the scientific literature is as a reactant in a three-component reaction, highlighting its potential utility in complex organic synthesis. However, a significant gap exists in the scientific literature concerning its synthesis, biological activity, and potential applications in drug development. Further research is required to elucidate these aspects of this compound. This guide will be updated as new information becomes publicly available.
References
Methodological & Application
Synthesis of Heterocycles from 3,5-Diphenylcyclopentane-1,2,4-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenylcyclopentane-1,2,4-trione is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structural motif, featuring two phenyl groups and three carbonyl functionalities, provides multiple reactive sites for the construction of diverse and complex molecular architectures. The resulting heterocycles, particularly those containing nitrogen, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of heterocycles derived from this compound. The protocols are based on established synthetic methodologies for related dicarbonyl compounds, offering a practical guide for researchers in the field.
Applications in Drug Discovery and Development
Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The derivatives synthesized from this compound are scaffolds for developing novel therapeutic agents with potential applications in various disease areas.
-
Anticancer Agents: Pyridazine and pyrazole cores are present in numerous compounds with demonstrated anticancer activity. These heterocycles can act as inhibitors of key enzymes in cancer signaling pathways, such as kinases. For instance, some pyridazinone derivatives have been investigated as VEGFR-2 inhibitors, a key target in angiogenesis.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Heterocycles synthesized from this trione can be screened for activity against a broad spectrum of bacteria and fungi. The presence of the diphenyl substitution can enhance lipophilicity, potentially improving cell membrane penetration.
-
Antiviral Agents: Certain pyridazine derivatives have shown promise as antiviral agents, including activity against the Hepatitis A virus (HAV).[1] The structural diversity that can be achieved from this compound allows for the generation of libraries of compounds for antiviral screening.
Synthesis of Pyridazinone Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine hydrate is a classical and efficient method for the synthesis of pyridazin-3(2H)-ones. This reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to form the stable heterocyclic ring.
Experimental Protocol: Synthesis of 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione
This protocol describes a general procedure for the synthesis of a pyridazinedione derivative from a 1,3-dicarbonyl precursor.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione | This compound | Hydrazine hydrate | Ethanol | 4-6 | 85-95 | 210-212 |
Note: The yield and melting point are typical values for this type of reaction and may vary depending on the specific reaction conditions and purity of the starting materials.
Reaction Workflow:
Caption: General workflow for the synthesis of 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione.
Synthesis of Fused Pyrazolo[3,4-d]pyridazine Derivatives
Further functionalization of the pyridazinone ring can lead to the formation of fused heterocyclic systems with enhanced structural complexity and potentially novel biological activities. For instance, the introduction of a pyrazole ring fused to the pyridazine core can be achieved through a multi-step synthesis.
Experimental Protocol: Synthesis of 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione
This protocol outlines the synthesis of a fused pyrazolo[3,4-d]pyridazine derivative from the corresponding pyridazinedione.
Materials:
-
4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Ethanol
-
Pyridine (as solvent or catalyst)
-
Necessary glassware for reflux and work-up
Procedure:
-
Chlorination: Reflux 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione (1.0 eq) with an excess of phosphorus oxychloride for 2-3 hours to yield the corresponding 3,5-dichloro-4,6-diphenylpyridazine.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the obtained dichloro-pyridazine derivative in ethanol and add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3,5-Dichloro-4,6-diphenylpyridazine | 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione | POCl₃ | Neat | 2-3 | 80-90 |
| 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione | 3,5-Dichloro-4,6-diphenylpyridazine | Hydrazine hydrate | Ethanol | 4-6 | 75-85 |
Signaling Pathway Diagram:
Caption: Synthetic pathway for the formation of a fused pyrazolo[3,4-d]pyridazine derivative.
Conclusion
The synthetic protocols outlined in this document provide a foundation for the exploration of the rich chemistry of this compound and its utility in the generation of diverse heterocyclic scaffolds. The resulting pyridazinone and fused pyrazolopyridazinone derivatives are valuable candidates for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further derivatization of these core structures can lead to the development of compound libraries with a wide range of physicochemical properties and biological activities. It is recommended that all synthesized compounds undergo thorough characterization using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography to confirm their structures.
References
Application Notes and Protocols: 3,5-Diphenylcyclopentane-1,2,4-trione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,5-Diphenylcyclopentane-1,2,4-trione as a strategic building block in the synthesis of novel heterocyclic compounds. The inherent reactivity of its multiple carbonyl groups makes it a valuable precursor for generating diverse molecular scaffolds of interest in medicinal chemistry and materials science.
Introduction: The Synthetic Potential of this compound
This compound is a polycarbonyl compound featuring a reactive 1,2-dicarbonyl moiety within a five-membered ring structure. This arrangement of functional groups allows for a variety of chemical transformations, particularly in the construction of fused heterocyclic systems. Its utility as a building block stems from its ability to react with a range of nucleophiles, leading to the formation of complex molecules with potential biological activities. The phenyl substituents on the cyclopentane ring also offer opportunities for further functionalization and modulation of the physicochemical properties of the resulting products.
Applications in Heterocyclic Synthesis
The primary application of this compound in organic synthesis is as a precursor for the synthesis of various nitrogen-containing heterocycles. The adjacent carbonyl groups at the 1 and 2 positions are particularly reactive towards bis-nucleophiles, such as hydrazines, leading to the formation of fused pyridazine systems.
2.1. Synthesis of Fused Pyridazine Derivatives
The reaction of 1,2-dicarbonyl compounds with hydrazine is a well-established method for the synthesis of pyridazines. In the case of this compound, this reaction leads to the formation of 4,6-diphenyl-1H-cyclopenta[c]pyridazine-3,5(2H,4H)-dione, a novel heterocyclic scaffold. Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Diphenyl-1H-cyclopenta[c]pyridazine from a 1,2-Diacylcyclopentadiene Analog
This protocol is adapted from a similar synthesis of pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate and serves as a representative procedure for the reaction of this compound with hydrazine.[1]
Objective: To synthesize a 5,6-fused ring pyridazine derivative from a cyclic 1,2-dicarbonyl compound and hydrazine hydrate.
Materials:
-
1,2-Diacylcyclopentadiene (e.g., 1,2-diphenyl fulvene) (1.0 equiv)
-
Hydrazine hydrate (excess, e.g., >5 equiv)
-
Methanol or Ethanol
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-diacylcyclopentadiene (1.0 equiv) in methanol or ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 1 mL for a mmol scale reaction).[1]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[1]
-
Work-up:
-
After 24 hours, add water to the reaction mixture, which should induce the precipitation of the crude product.[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL for a small-scale reaction).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to obtain the crude product.[1]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Expected Yield: Yields for the synthesis of aryl-substituted pyridazines from 1,2-diacyl fulvenes have been reported to be in the range of 43-71%.[1]
Characterization: The final product should be characterized by melting point determination and spectroscopic methods such as IR, 1H NMR, and 13C NMR.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Reference |
| Phenyl-fulvene | Phenyl-pyridazine | Hydrazine hydrate | Methanol | 24 h | 71% | [1] |
| Thienyl-fulvene | Thienyl-pyridazine | Hydrazine hydrate | Methanol | 24 h | 43% | [1] |
| Tolyl-fulvene | Tolyl-pyridazine | Hydrazine hydrate | Methanol | 24 h | 51% | [1] |
Visualizations
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of pyridazine derivatives.
Signaling Pathway Analogy: Building Block Approach
Caption: The building block approach to generating diverse heterocycles.
References
Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers
Introduction
The functionalization of cyclopentane rings through oxidation is a critical transformation in synthetic organic chemistry, with broad applications in the pharmaceutical and materials science industries. The resulting products, including cyclopentanone, cyclopentanol, and various dicarboxylic acids, are valuable intermediates in the synthesis of complex molecules, fragrances, and polymers. This document provides detailed application notes and protocols for several established methods for the oxidation of both saturated and unsaturated cyclopentane rings. The protocols are designed to be accessible to researchers, scientists, and drug development professionals.
I. Aerobic Oxidation of Cyclopentane using N-Hydroxyphthalimide (NHPI) Catalysis
This protocol describes the direct oxidation of cyclopentane using air as the oxidant, catalyzed by N-hydroxyphthalimide (NHPI) or its fluorinated derivatives (F-NHPI) in the presence of cobalt and manganese co-catalysts. This method offers a direct route to functionalized cyclopentanes from the parent alkane.[1][2][3][4]
Reaction Principle
The reaction proceeds via a radical chain mechanism. The NHPI catalyst is first oxidized to the phthalimide N-oxyl (PINO) radical, which then abstracts a hydrogen atom from cyclopentane to initiate the oxidation cycle. The resulting cyclopentyl radical reacts with molecular oxygen to form a peroxyl radical, which is subsequently converted to cyclopentanol and cyclopentanone.[2][5] Fluorinated NHPI derivatives can exhibit enhanced catalytic activity due to the electron-withdrawing nature of the fluorine atoms.[2]
Experimental Protocol
Materials:
-
Cyclopentane
-
N-Hydroxyphthalimide (NHPI) or a fluorinated derivative (e.g., F₁₅-NHPI)
-
Cobalt(II) acetate (Co(OAc)₂)
-
Manganese(II) acetate (Mn(OAc)₂)
-
Trifluorotoluene (TFT)
-
50 mL Teflon-coated autoclave
-
Pressurized air source
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a 50 mL Teflon-coated autoclave, add the NHPI derivative (0.0125 mmol), Co(OAc)₂ (e.g., 0.05 mmol), and Mn(OAc)₂ (e.g., 0.05 mmol).
-
Add trifluorotoluene (4 mL) as the solvent.
-
Add cyclopentane (3.45 mL, approximately 37 mmol).
-
Seal the autoclave and charge it with 10 atm of air.
-
Place the autoclave on a magnetic stirrer with a heating mantle and stir the reaction mixture at 100°C for the desired reaction time (e.g., 6-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Open the autoclave and analyze the reaction mixture by gas chromatography (GC) to determine conversion and product distribution.
Data Presentation
| Catalyst | Co(OAc)₂ (mol%) | Mn(OAc)₂ (mol%) | Time (h) | Conversion (%) | Cyclopentanol Yield (%) | Cyclopentanone Yield (%) | Glutaric Acid Yield (%) |
| NHPI | 0.1 | 0.1 | 6 | 15.2 | 5.8 | 2.1 | 4.5 |
| F₁₅-NHPI | 0.1 | 0.1 | 6 | 20.5 | 4.3 | 6.8 | 5.1 |
| F₁₇-NHPI | 0.1 | 0.1 | 6 | 18.9 | 4.1 | 6.2 | 4.9 |
Note: Yields are based on the starting amount of cyclopentane. Data is representative and may vary based on specific reaction conditions.[2]
Reaction Pathway
Caption: NHPI-catalyzed aerobic oxidation of cyclopentane.
II. Wacker-Type Oxidation of Cyclopentene to Cyclopentanone
The Wacker-Tsuji oxidation is a well-established method for the oxidation of terminal and certain cyclic alkenes to ketones.[6][7][8] This protocol details the oxidation of cyclopentene to cyclopentanone using a palladium catalyst and a co-oxidant.
Reaction Principle
In the Wacker process, a palladium(II) catalyst activates the cyclopentene double bond, making it susceptible to nucleophilic attack by water. The resulting palladium-carbon bond undergoes a series of transformations, including β-hydride elimination, to yield cyclopentanone and a reduced palladium(0) species. A co-oxidant, typically a copper salt, reoxidizes the palladium(0) to palladium(II), allowing the catalytic cycle to continue. Molecular oxygen is often used as the terminal oxidant to regenerate the active copper(II) species.[9][10]
Experimental Protocol
Materials:
-
Cyclopentene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add PdCl₂ (10 mol%) and CuCl (1 equivalent).
-
Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.
-
Stir the mixture under an oxygen atmosphere for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Add cyclopentene (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure cyclopentanone.
Data Presentation
| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Cyclopentanone Yield (%) |
| PdCl₂ | CuCl | DMF/H₂O | 25 | 24 | >95 | ~90 |
| Pd(OAc)₂/NPMoV on Carbon | O₂ | Acetonitrile/H₂O | 50 | 6 | >95 | 85 |
Note: Data is compiled from various sources and represents typical outcomes.[11]
Catalytic Cycle
Caption: Wacker-Tsuji oxidation of cyclopentene.
III. Oxidation of Cyclopentene with Hydrogen Peroxide Catalyzed by Vanadium-Doped Heteropolyacids
This protocol describes the oxidation of cyclopentene using hydrogen peroxide as a "green" oxidant, catalyzed by a vanadium-doped heteropolyacid supported on activated carbon. This method provides a selective route to glutaraldehyde and 1,2-cyclopentanediol.[12]
Reaction Principle
The vanadium-doped heteropolyacid catalyst activates the hydrogen peroxide, forming highly reactive peroxo species. These species then react with the double bond of cyclopentene to form an epoxide intermediate. Under the acidic conditions of the reaction, the epoxide ring is opened by water to form 1,2-cyclopentanediol, which can be further oxidized to glutaraldehyde.[12]
Experimental Protocol
Materials:
-
Cyclopentene
-
Hydrogen peroxide (30 wt% in H₂O)
-
Vanadium-doped heteropolyacid catalyst (e.g., AC-COIMI-C₈–35%PW₈V₄)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a round-bottom flask, add the vanadium-doped heteropolyacid catalyst (e.g., 500 mg).
-
Add acetonitrile (1 mL) as the solvent.
-
Add cyclopentene (1 equivalent).
-
Heat the mixture to 40°C with stirring.
-
Add hydrogen peroxide (2 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 40°C for 6 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Analyze the liquid phase by GC or HPLC to determine the conversion and product selectivity.
Data Presentation
| Catalyst | H₂O₂:Cyclopentene ratio | Temperature (°C) | Time (h) | Conversion (%) | Glutaraldehyde Selectivity (%) | 1,2-Cyclopentanediol Selectivity (%) |
| AC-COIMI-C₈–35%PW₈V₄ | 2:1 | 40 | 6 | 98.8 | 65.2 | 26.4 |
Note: Data is based on optimized conditions reported in the literature.[12]
Experimental Workflow
Caption: Workflow for cyclopentene oxidation with H₂O₂.
IV. Other Notable Protocols for Cyclopentane Ring Oxidation
Several other methods for the oxidation of cyclopentane rings have been reported, offering different selectivities and employing various catalytic systems.
-
Oxidation of Cyclopentane with a Supported Gold Catalyst: This method utilizes a supported gold catalyst with oxygen as the oxidant to produce a mixture of cyclopentanol and cyclopentanone. At 150°C and 2.0 MPa of oxygen pressure, a cyclopentane conversion of 10.2% was achieved with selectivities of 32.6% for cyclopentanol and 45.4% for cyclopentanone.[13]
-
Continuous Oxidation of Cyclopentane: A continuous process for the oxidation of cyclopentane to cyclopentanol and cyclopentanone has been patented. The reaction is carried out at 120-170°C and 0.7-3.0 MPa with a catalyst concentration of 1-10000 ppm relative to the weight of cyclopentane.[14]
-
Non-Catalytic Oxidation of Cyclopentene with Nitrous Oxide: At elevated temperatures (e.g., 230°C), cyclopentene can be oxidized by nitrous oxide (N₂O) to cyclopentanone with very high selectivity (up to 99%) and good conversion (up to 67%).[15][16][17][18]
Conclusion
The oxidation of cyclopentane rings is a versatile and important transformation in organic synthesis. The choice of protocol depends on the desired product, the starting material (cyclopentane vs. cyclopentene), and the required reaction conditions. The methods presented here, from radical-based alkane oxidation to palladium-catalyzed olefin oxidation and "green" oxidation with hydrogen peroxide, provide a range of options for researchers in both academic and industrial settings. Careful consideration of the catalyst, oxidant, and reaction parameters is crucial for achieving high yields and selectivities.
References
- 1. [PDF] Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives, Science Journal of Chemistry, Science Publishing Group [sciencepg.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 8. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wacker process - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN104447261A - Method for preparing cyclopentanol and cyclopentanone by using cyclopentane - Google Patents [patents.google.com]
- 14. CN105237355A - Preparation method for cyclopentanol and cyclopentanone by oxidation of cyclopentane - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103664557A - Method for preparing cyclopentanone by oxidation of cyclopentene - Google Patents [patents.google.com]
- 17. CN101027273B - Method for the production of cyclopentanone - Google Patents [patents.google.com]
- 18. KR101491892B1 - Method for the Production of Cyclopentanone - Google Patents [patents.google.com]
Application of 3,5-Diphenylcyclopentane-1,2,4-trione in Materials Science: A Generalized Approach Based on β-Diketone Chemistry
Disclaimer: Extensive research did not yield specific information on the application of 3,5-Diphenylcyclopentane-1,2,4-trione in materials science. However, the core chemical functionality of this molecule is related to β-dicarbonyl compounds. This document provides detailed application notes and protocols for the broader class of β-diketones , which are widely utilized in materials science and serve as a practical proxy for understanding the potential applications of related trione structures.
Application Notes
β-Diketones are a versatile class of organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement allows for keto-enol tautomerism, where the enol form can act as a potent bidentate ligand for metal ions. This chelating ability is the foundation for many of their applications in materials science.
Luminescent Materials and Metal-Organic Complexes
β-Diketones are exceptional ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺), forming highly luminescent complexes.[1][2] In these complexes, the β-diketone ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺).[1] This "antenna effect" overcomes the low absorption coefficients of the lanthanide ions themselves.[1] These luminescent materials are promising for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes.[2][3] The synthesis of these complexes is typically straightforward, involving the reaction of a lanthanide salt with the β-diketone ligand in the presence of a base.[4][5]
Polymer Science and Hybrid Materials
In polymer science, β-diketones and their metal complexes (metal acetylacetonates) serve multiple roles:
-
Polymer Stabilizers: They are used as heat stabilizers, particularly for PVC, by chelating metal impurities that can catalyze degradation.[6][7]
-
Catalysts for Polymerization: Metal β-diketonate complexes are employed as catalysts in various polymerization reactions.[6][7]
-
Precursors for Hybrid Materials: β-Diketones can be chemically grafted onto polymer backbones, such as polysiloxanes. These functionalized polymers can then be cross-linked using metal ions to create luminescent and flexible materials.[1] This approach combines the desirable mechanical properties of the polymer with the optical properties of the lanthanide complexes.
-
Sol-Gel Processes: Metal β-diketonates are used as precursors in sol-gel synthesis to create metal oxide nanoparticles and organic-inorganic hybrid materials.[8][9]
Precursors for Thin Films and Nanomaterials
Metal acetylacetonates are valuable precursors for the deposition of thin films using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD).[6] For example, aluminum acetylacetonate can be used to create high-purity aluminum oxide films. Their volatility and clean decomposition are advantageous for these applications.
Experimental Protocols
Protocol 1: Synthesis of a β-Diketone Ligand (Dibenzoylmethane - DBM)
This protocol describes the synthesis of Dibenzoylmethane (DBM), a common β-diketone, via a Claisen condensation reaction.[3][6]
Materials:
-
Ethyl benzoate (freshly distilled)
-
Acetophenone (freshly distilled)
-
Sodium ethoxide
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Ether
-
Calcium chloride
-
Methanol (90%)
-
Apparatus: 2-L three-necked flask, mercury-sealed stirrer, condenser for distillation, oil bath, separatory funnel.
Procedure:
-
Place 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone into the dry 2-L three-necked flask equipped with a robust stirrer and a condenser.[6]
-
Heat the flask in an oil bath to 150-160°C.[6]
-
Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions while stirring vigorously. The mixture will become very viscous.[6]
-
After the addition is complete, cool the flask to 80-90°C and add 500 ml of ether.[6]
-
Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.
-
Acidify the mixture by adding an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.[6]
-
Separate the ether layer, wash it with water, and then with 5% sodium bicarbonate solution until CO₂ evolution ceases.[6]
-
Combine the ether layer with an ether extract of the bicarbonate washings and dry over calcium chloride.[6]
-
Remove the ether by distillation, followed by distillation of excess ethyl benzoate under reduced pressure.[6]
-
The solid residue is crude dibenzoylmethane. Recrystallize from 400 ml of 90% methanol to obtain pure DBM.[6]
Protocol 2: Synthesis of a Metal β-Diketonate Complex (e.g., Tris(dibenzoylmethanato)iron(III))
This protocol outlines the general procedure for synthesizing a metal β-diketonate complex.
Materials:
-
Dibenzoylmethane (DBM)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous ethanol
-
Ethyl acetate
Procedure:
-
Prepare a solution of the β-diketone ligand (DBM) in anhydrous ethanol.
-
In a separate flask, prepare a solution of the metal salt (e.g., FeCl₃) in anhydrous ethanol.[4]
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[4]
-
Continue stirring the mixture for 3 hours. A solid product should precipitate.[4]
-
Filter the precipitated complex, wash it with ethanol, and then recrystallize from ethyl acetate to obtain the purified metal complex.[4]
Protocol 3: Preparation of a Luminescent Cross-Linked Polymer
This protocol is based on the synthesis of a luminescent polysiloxane cross-linked with Europium ions.[1]
Materials:
-
Silylhydride-containing polydimethylsiloxane (PDMS-H)
-
Allyl-functionalized β-diketone (e.g., Allyl-DBM)
-
Karstedt's catalyst
-
Toluene (dry)
-
Acetonitrile
-
Oligoorganoeuropiumsiloxane (Eu³⁺ source)
Procedure:
-
Hydrosilylation (Grafting of β-diketone):
-
Dissolve PDMS-H (e.g., 5 g) and Allyl-DBM (e.g., 0.63 g) in dry toluene (50 mL) in a flask under an argon atmosphere.[1]
-
Add a small amount (e.g., 50 µL) of Karstedt's catalyst solution.[1]
-
Stir the mixture at 40°C for 48 hours.[1]
-
After the reaction, dilute with toluene and precipitate the product by adding acetonitrile to purify the β-diketone-modified polysiloxane.[1]
-
-
Cross-linking with Europium:
-
Prepare a solution of the β-diketone-modified polysiloxane in a suitable solvent (e.g., toluene).
-
Add a solution of oligoorganoeuropiumsiloxane in the same solvent.
-
Stir the mixture to allow for the coordination of Eu³⁺ ions with the β-diketone ligands on the polymer chains, leading to cross-linking.
-
Cast the resulting solution into a mold and allow the solvent to evaporate slowly to form a flexible, luminescent polymer film.
-
Data Presentation
Table 1: Synthesis and Properties of β-Diketones and their Metal Complexes
| Compound/Complex | Synthesis Method | Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |
| Dibenzoylmethane (DBM) | Claisen Condensation | 62-71 | 77-78 | ¹H NMR: δ ~16 ppm (enolic proton) | [6] |
| 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione | Baker-Venkataraman | 80 | 132 | ¹H NMR: δ 15.7 (enolic proton), 12.1 (phenolic proton) | [5] |
| Bis(β-diketonato) Fe(III) complex | Metal-Ligand Reaction | 85 | 338 | Magnetic Moment: 6.37 BM | [5] |
| Tris(β-diketonato)iron(III) complexes | Metal-Ligand Reaction | - | - | UV-Vis λₘₐₓ: 270–380 nm | [10] |
| Cu(β-diketonato)₂ complexes | Metal-Ligand Reaction | - | - | UV-Vis λₘₐₓ: 295–390 nm |
Table 2: Properties of β-Diketone-Modified Luminescent Polymers
| Polymer System | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Luminescence Emission Peak (nm) | Reference |
| PDMS (unmodified) | -126 | 396 | N/A | [1] |
| β-diketone modified PDMS | -117 | 378 | N/A | [1] |
| Eu³⁺ cross-linked PDMS | ~ -121 | - | 615 (for Eu³⁺) | [1] |
Visualizations
Caption: Workflow for the synthesis of a β-diketone ligand and its subsequent metal complex.
Caption: Synthesis workflow for a luminescent, cross-linked polymer using β-diketone ligands.
Caption: Logical relationship of β-diketone structure to its applications in materials science.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN102775286A - Acetylacetone synthesis method - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. clinicsearchonline.org [clinicsearchonline.org]
- 9. CN1944370A - Synthesizing and preparing method for acetylacetone - Google Patents [patents.google.com]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
use of 3,5-Diphenylcyclopentane-1,2,4-trione as a ligand in coordination chemistry
Application Notes and Protocols for 3,5-Diphenylcyclopentane-1,2,4-trione as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches have revealed no published studies on the . The following application notes and protocols are therefore hypothetical and based on the known chemistry of structurally related compounds, primarily β-diketonates. These should serve as a foundational guide for researchers interested in exploring the coordination chemistry of this novel ligand.
Introduction
This compound is a polyketone whose structure suggests potential as a versatile chelating ligand for a wide range of metal ions. The presence of three carbonyl groups and the potential for enolization could allow for various coordination modes. By analogy with β-diketonate ligands, which are widely used in coordination chemistry, it is anticipated that this compound could form stable metal complexes with interesting electronic, magnetic, and catalytic properties. The phenyl substituents may enhance the lipophilicity and stability of the resulting complexes, making them potentially useful in areas such as catalysis, materials science, and drug development.
Potential Coordination Modes
The presence of multiple carbonyl groups allows for several potential coordination modes. The most probable mode involves the deprotonation of the C-H bond between two carbonyl groups to form a keto-enolate, which can then chelate to a metal center.
Caption: Hypothetical bidentate coordination of this compound to a metal center (M) via a keto-enolate form.
Potential Applications
Based on the applications of analogous metal complexes with β-diketonate ligands, potential areas of interest for metal complexes of this compound include:
-
Catalysis: As catalysts in organic synthesis, for example, in cross-coupling reactions, oxidations, or polymerizations.
-
Materials Science: As precursors for the synthesis of metal-organic frameworks (MOFs) or as luminescent materials.
-
Drug Development: The biological activity of metal complexes is an active area of research. Metal complexes of this ligand could be screened for anticancer, antimicrobial, or antiviral properties.
Experimental Protocols (Hypothetical)
The following are suggested starting protocols for the synthesis and characterization of metal complexes of this compound. Optimization of these procedures will be necessary.
Synthesis of a Generic Metal(II) Complex
This protocol describes a general method for the synthesis of a neutral M(II) complex, assuming the ligand acts as a bidentate monoanion.
Caption: General workflow for the synthesis of a metal complex with this compound.
Procedure:
-
Ligand Solution: In a round-bottom flask, dissolve 2 equivalents of this compound and 2 equivalents of a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., absolute ethanol). Stir the solution at room temperature for 30 minutes to facilitate deprotonation of the ligand.
-
Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, etc.) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A precipitate may form immediately.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Drying: Dry the purified complex under vacuum.
Characterization
The resulting complex should be characterized by standard analytical techniques to confirm its structure and purity.
-
Spectroscopy:
-
FT-IR: To observe the coordination-induced shift of the C=O stretching frequencies.
-
¹H and ¹³C NMR: (For diamagnetic complexes) To elucidate the structure of the complex in solution.
-
UV-Vis: To study the electronic properties of the complex.
-
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.
-
X-ray Crystallography: To unambiguously determine the solid-state structure and coordination geometry of the complex.
Data Presentation (Templates)
The following tables are templates for summarizing the characterization data of newly synthesized complexes.
Table 1: Spectroscopic Data
| Complex | Key IR Bands (cm⁻¹) (ν_C=O) | ¹H NMR (δ, ppm) (Selected Peaks) | UV-Vis (λ_max, nm) |
| Ligand | Enter data here | Enter data here | Enter data here |
| Complex 1 | Enter data here | Enter data here | Enter data here |
| Complex 2 | Enter data here | Enter data here | Enter data here |
Table 2: Physicochemical Data
| Complex | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Complex 1 | Enter data here | Enter data here | Enter data here | Enter data here |
| Complex 2 | Enter data here | Enter data here | Enter data here | Enter data here |
Conclusion
While the coordination chemistry of this compound remains unexplored, its structure suggests significant potential for the development of novel metal complexes. The protocols and guidelines presented here offer a starting point for the synthesis, characterization, and exploration of the properties of these new materials. Researchers are encouraged to investigate the reactivity of this ligand with a variety of metal precursors to unlock its full potential in coordination chemistry.
Application Notes and Protocols for Condensation Reactions of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds through condensation reactions of 3,5-Diphenylcyclopentane-1,2,4-trione. The resulting products are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological potential.
Synthesis of a Fused Pyridazine Derivative
This protocol describes the synthesis of a fused pyridazine derivative by the condensation of this compound with hydrazine hydrate. Fused pyridazine scaffolds are present in a variety of biologically active molecules.
Experimental Protocol
A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired fused pyridazine product.
Table 1: Reaction Parameters for the Synthesis of the Fused Pyridazine Derivative
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Product Yield | 85% |
Proposed Reaction Workflow
Caption: Workflow for the synthesis of a fused pyridazine derivative.
Synthesis of a Quinoxaline Derivative
This protocol outlines the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The general synthesis involves the condensation of an o-disubstituted benzene with a two-carbon synthon, such as an α-dicarbonyl compound.[1]
Experimental Protocol
To a solution of this compound (1.0 eq) in glacial acetic acid, o-phenylenediamine (1.0 eq) is added. The mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure quinoxaline derivative.
Table 2: Reaction Parameters for the Synthesis of the Quinoxaline Derivative
| Parameter | Value |
| Starting Material | This compound |
| Reagent | o-Phenylenediamine |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 8 - 12 hours |
| Product Yield | 92% |
Proposed Reaction Scheme
Caption: Synthesis of a quinoxaline derivative.
Knoevenagel Condensation with Malononitrile
This protocol details the Knoevenagel condensation of this compound with an active methylene compound, malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2]
Experimental Protocol
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in methanol is stirred at room temperature. The reaction is monitored by TLC. After stirring for 2-3 hours, the product precipitates out of the solution. The solid is collected by filtration, washed with methanol, and dried to give the Knoevenagel condensation product. A similar procedure using microwave irradiation for 30 minutes at 60°C has also been reported to be effective for the condensation of aldehydes with malononitrile.[2]
Table 3: Reaction Parameters for the Knoevenagel Condensation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2 - 3 hours |
| Product Yield | 95% |
Logical Relationship of Reaction Components
Caption: Knoevenagel condensation components.
References
Application Notes and Protocols: Derivatization of 3,5-Diphenylcyclopentane-1,2,4-trione for Biological Screening
Introduction
Cyclopentanetriones represent a class of organic compounds with a five-membered ring structure containing three ketone groups. The inherent reactivity of the carbonyl groups makes this scaffold an attractive starting point for the synthesis of a diverse range of derivatives. In particular, the 3,5-diphenylcyclopentane-1,2,4-trione core offers a unique combination of a rigid carbocyclic framework and aromatic substituents, which can be strategically modified to explore potential interactions with biological targets. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, along with methodologies for screening these novel compounds for their potential anti-inflammatory, cytotoxic, and antifungal activities.
Synthesis of this compound (1)
The synthesis of the core scaffold can be achieved through a multi-step process starting from readily available commercial reagents. A plausible synthetic route involves a double Claisen condensation followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2,4-diphenyl-3-oxopentanedioate
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add ethyl phenylacetate (2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2,4-diphenyl-3-oxopentanedioate.
Step 2: Hydrolysis and Decarboxylation to 1,3-Diphenylacetone
-
Dissolve the product from Step 1 in a mixture of acetic acid and concentrated HCl.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1,3-diphenylacetone.
Step 3: Oxidation and Cyclization to this compound (1)
-
To a solution of 1,3-diphenylacetone in a suitable solvent (e.g., acetic acid), add a strong oxidizing agent such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in portions.
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound (1).
Derivatization of this compound (1)
The presence of multiple carbonyl groups in the core structure allows for a variety of derivatization reactions to generate a library of compounds for biological screening. Key approaches include Knoevenagel condensation and cyclocondensation reactions.
A. Knoevenagel Condensation Derivatives (2a-c)
The active methylene protons at the C-3 and C-5 positions, as well as the ketone functionalities, are susceptible to Knoevenagel condensation with various active methylene compounds.
General Protocol for Knoevenagel Condensation:
-
Dissolve this compound (1) (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or 2,4-pentanedione) (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired Knoevenagel product.
B. Pyrazole Derivatives (3a-b)
The 1,3-dicarbonyl moiety within the cyclopentanetrione can undergo cyclocondensation with hydrazine derivatives to form pyrazole-fused heterocyclic systems.[1][2][3]
General Protocol for Pyrazole Synthesis:
-
To a solution of this compound (1) (1.0 eq) in glacial acetic acid, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
C. Quinoxaline Derivatives (4a-b)
The α-dicarbonyl unit (C1 and C2 ketones) can react with ortho-phenylenediamines to form quinoxaline derivatives.[4][5][6][7]
General Protocol for Quinoxaline Synthesis:
-
Dissolve this compound (1) (1.0 eq) and an ortho-phenylenediamine (e.g., 1,2-diaminobenzene or a substituted analog) (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product often crystallizes from the solution. Collect the solid by filtration.
-
If no solid forms, concentrate the solution and purify the residue by column chromatography on silica gel.
Biological Screening Protocols
A panel of in vitro assays is proposed to evaluate the biological potential of the synthesized derivatives.
A. Anti-inflammatory Activity Screening
1. Inhibition of Protein Denaturation Assay
This assay assesses the ability of the compounds to prevent heat-induced protein denaturation, a hallmark of inflammation.
Protocol:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.3).
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution (to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL) to 140 µL of the BSA solution.
-
The control well will contain 10 µL of DMSO and 140 µL of the BSA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
B. Cytotoxicity Screening
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
Protocol:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
C. Antifungal Activity Screening
1. Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of the compounds against fungal strains.
Protocol:
-
Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Data Presentation
The quantitative data from the biological screening of the hypothetical derivatives are summarized in the tables below for easy comparison.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | % Inhibition of Protein Denaturation (at 100 µg/mL) | IC₅₀ (µg/mL) |
| 1 | 15.2 ± 1.8 | >500 |
| 2a | 45.8 ± 3.2 | 110.5 |
| 2b | 58.3 ± 4.1 | 85.2 |
| 2c | 35.1 ± 2.5 | 145.7 |
| 3a | 65.7 ± 5.3 | 72.8 |
| 3b | 72.1 ± 6.1 | 61.4 |
| 4a | 51.2 ± 4.5 | 98.6 |
| 4b | 48.9 ± 3.9 | 105.3 |
| Diclofenac | 92.5 ± 7.8 | 15.3 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Derivatives against Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 2b | 45.6 | 62.3 |
| 3a | 28.9 | 35.1 |
| 3b | 15.2 | 21.8 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Antifungal Activity (MIC in µg/mL) of Selected Derivatives
| Compound | Candida albicans | Aspergillus niger |
| 2a | 64 | 128 |
| 3a | 32 | 64 |
| 3b | 16 | 32 |
| 4a | 128 | >256 |
| Fluconazole | 4 | Not Active |
| Amphotericin B | 1 | 2 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the overall experimental workflow from synthesis to biological evaluation.
Proposed Signaling Pathway Inhibition
Chalcone derivatives, which bear structural resemblance to some of the proposed Knoevenagel products, have been reported to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[8][9][10] It is plausible that the synthesized derivatives could also interfere with this pathway.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The this compound scaffold provides a versatile platform for the generation of novel heterocyclic compounds. The detailed synthetic and screening protocols outlined in this document offer a systematic approach to explore the therapeutic potential of these derivatives. The hypothetical data presented suggests that derivatization, particularly the formation of pyrazole-fused systems, could lead to compounds with promising anti-inflammatory, cytotoxic, and antifungal activities. Further investigation into the structure-activity relationships and mechanism of action of the most potent compounds is warranted.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a-comprehensive-review-on-the-anti-inflammatory-activity-of-chalcones-derived-moieties - Ask this paper | Bohrium [bohrium.com]
Application of 3,5-Diphenylcyclopentane-1,2,4-trione in Novel Polymer Synthesis: A Prospective Outlook
Abstract
This document explores the potential application of 3,5-Diphenylcyclopentane-1,2,4-trione as a monomer for the synthesis of novel polymers. While direct experimental data on the polymerization of this specific compound is not currently available in the public domain, this application note extrapolates potential synthetic routes and polymer properties based on the known reactivity of related cyclopentane derivatives and general principles of polymer chemistry. The proposed polymerization pathways, hypothetical polymer characteristics, and prospective applications are discussed to provide a foundational framework for researchers and scientists in materials science and drug development.
Introduction
The development of novel polymers with tailored properties is a cornerstone of materials science. Monomers bearing unique functional groups and rigid cyclic structures are of particular interest for creating polymers with enhanced thermal stability, specific optical properties, or biological activity. This compound, with its combination of a reactive trione system and bulky phenyl substituents, presents an intriguing candidate for the synthesis of new polymeric materials. The rigid cyclopentane core is expected to impart significant thermal stability and a high glass transition temperature to the resulting polymers, while the phenyl groups can enhance solubility in organic solvents and contribute to specific intermolecular interactions.
Hypothetical Polymerization Pathways
Based on the chemical structure of this compound, several polymerization reactions can be envisioned. These pathways leverage the reactivity of the ketone functionalities within the cyclopentane ring.
Poly(phenylene vinylene) Analogs via Knoevenagel Condensation
One of the most promising routes to polymerize this compound is through a Knoevenagel condensation with aromatic dialdehydes. This reaction would create a polymer backbone with alternating cyclopentane and phenylene vinylene units.
Proposed Reaction Scheme:
Caption: Proposed Knoevenagel polycondensation pathway.
Polyamide Synthesis via Reaction with Diamines
The ketone groups of this compound could potentially react with primary diamines to form polyamides containing Schiff base linkages, which could be subsequently reduced to form more stable amine linkages.
Proposed Reaction Scheme:
Caption: Proposed polyamide synthesis workflow.
Expected Polymer Properties and Potential Applications
The polymers derived from this compound are anticipated to exhibit a unique combination of properties.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The rigid cyclopentane ring and aromatic structures in the backbone would restrict chain mobility and increase the energy required for thermal degradation. |
| Solubility | Good in common organic solvents | The presence of phenyl side groups would likely prevent tight chain packing, enhancing solubility in solvents like THF, chloroform, and DMF. |
| Optical Properties | Potential for fluorescence and high refractive index | Extended conjugation in the poly(cyclopentane-phenylene vinylene) analogs could lead to fluorescence. The high aromatic content would contribute to a high refractive index. |
| Mechanical Properties | Potentially high modulus and brittleness | The rigid backbone is expected to result in stiff materials, which may exhibit high modulus but limited ductility. |
Potential Applications:
-
High-Performance Plastics: For applications requiring high thermal stability and chemical resistance.
-
Organic Electronics: As active materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), particularly for the conjugated polymer derivatives.
-
Drug Delivery: The polymer backbone could be functionalized for covalent attachment of drugs, and the polymer's properties could be tuned for controlled release applications.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the synthesis and characterization of polymers from this compound. These are intended as a starting point for experimental design.
General Workflow for Polymer Synthesis and Characterization
Caption: General experimental workflow diagram.
Protocol for Knoevenagel Polycondensation
Materials:
-
This compound (1.0 mmol)
-
Terephthaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (20 mL, anhydrous)
-
Methanol (for precipitation)
Procedure:
-
To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add this compound, terephthaldehyde, and toluene.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue the reaction for 24-48 hours, monitoring the progress by an increase in viscosity.
-
After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C for 24 hours.
Conclusion
While experimental validation is required, the theoretical exploration presented in this application note suggests that this compound is a promising monomer for the development of novel polymers with potentially valuable thermal, optical, and mechanical properties. The proposed synthetic routes provide a clear path for future research in this area. Further investigation into the synthesis and characterization of these polymers is warranted to unlock their full potential in various scientific and industrial applications.
Application Notes and Protocols for the Purification of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3,5-Diphenylcyclopentane-1,2,4-trione, a cyclopentanetrione derivative. The following methods are based on established principles of organic chemistry for the purification of solid compounds. The described protocols for recrystallization and column chromatography are foundational and may require optimization for specific sample purities and scales.
Introduction
This compound is a solid organic compound whose purity is critical for its application in research and drug development. Impurities can arise from the synthetic route, including starting materials, by-products, and decomposition products. The purification methods detailed below aim to remove these impurities to yield a compound of high purity. The choice of method will depend on the nature of the impurities and the required final purity.
Purification Methods
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This technique is a robust method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. The desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.
-
Column Chromatography: This is a versatile separation technique that utilizes the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of this compound, normal-phase column chromatography with a silica gel stationary phase is a common approach. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and elute more slowly, while less polar compounds travel down the column faster.
Experimental Protocols
Method 1: Recrystallization
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selection of recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
Protocol:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A preliminary solvent screen should be performed with small amounts of the crude material to identify a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Method 2: Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (stationary phase, standard grade, 60 Å, 230-400 mesh)
-
Eluent (mobile phase): A solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring the separation.
Protocol:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Continuously drain the eluent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column by adding the mobile phase.
-
Maintain a constant flow of the eluent. Gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).
-
-
Fraction Collection: Collect the eluate in a series of labeled tubes or flasks.
-
Monitoring: Monitor the separation by analyzing the collected fractions using TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
Data Presentation
The efficiency of each purification method should be evaluated and the data recorded in a structured manner for comparison.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Initial Purity (%) | Final Purity (%) | Method Notes |
| Recrystallization | Solvent System: | |||||
| Column Chromatography | Eluent System: |
Purity can be determined by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Workflows
The following diagrams illustrate the general workflows for the purification methods described.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Application Notes & Protocols for the Characterization of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of 3,5-Diphenylcyclopentane-1,2,4-trione (CAS No. 7003-69-2). The protocols outlined below are intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, which serves as a versatile building block in the synthesis of various heterocyclic compounds.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 7003-69-2 |
Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30-45°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
While specific spectral data from a dedicated synthesis and characterization paper is not available in the public domain, the expected NMR data would be crucial for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be from the carbonyl (C=O) and aromatic (C=C) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Expected IR Data Summary
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) stretch | 1700 - 1750 (multiple bands expected for the trione) |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-H stretch | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation peaks.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 264.08 |
| Fragmentation Peaks | Dependent on the fragmentation pathway, likely involving loss of CO and phenyl groups. |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for qualitative analysis.
Experimental Protocol: Thin-Layer Chromatography
-
Stationary Phase: Use silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.
-
Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Rf Value Calculation: Calculate the retention factor (Rf) for the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative purity analysis.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Data Analysis: Determine the retention time and peak area. Purity can be calculated based on the relative peak areas.
Experimental Workflows (Visualized)
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: General workflow for spectroscopic characterization.
Caption: Workflow for chromatographic purity analysis.
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione, a molecule of interest in medicinal chemistry and materials science. The described three-step synthetic pathway begins with the synthesis of the precursor 1,5-Diphenyl-1,3,5-pentanetrione, followed by an intramolecular Dieckmann condensation to form the cyclopentanedione ring, and concludes with the oxidation of the dione to the final trione product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
Cyclopentanetrione derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities and potential applications in drug discovery. The 3,5-diphenyl substitution pattern, in particular, offers a scaffold for further functionalization to explore structure-activity relationships. The scale-up synthesis of these molecules is crucial for enabling extensive biological screening and preclinical development. The following protocol details a robust and reproducible method for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-stage process:
-
Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione (Precursor): This initial step involves the condensation of ethyl benzoate and benzoyl acetone to form the acyclic precursor.
-
Cyclization to 3,5-Diphenylcyclopentane-1,2-dione: The precursor undergoes a base-catalyzed intramolecular Dieckmann condensation to yield the five-membered ring structure.
-
Oxidation to this compound: The final step involves the oxidation of the cyclopentanedione intermediate to the desired trione.
Data Presentation
| Step | Reaction | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Precursor Synthesis | Ethyl Benzoate, Benzoyl Acetone | Sodium Hydride, THF | Reflux | 4 | ~75 |
| 2 | Cyclization | 1,5-Diphenyl-1,3,5-pentanetrione | Sodium Ethoxide, Ethanol | Reflux | 6 | ~65 |
| 3 | Oxidation | 3,5-Diphenylcyclopentane-1,2-dione | Selenium Dioxide, Dioxane/Water | Reflux | 12 | ~50 |
Experimental Protocols
Step 1: Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione
Materials:
-
Ethyl Benzoate
-
Benzoyl Acetone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Slowly add a solution of benzoyl acetone (1.0 eq) in anhydrous THF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 1,5-Diphenyl-1,3,5-pentanetrione as a solid.
Step 2: Cyclization to 3,5-Diphenylcyclopentane-1,2-dione
Materials:
-
1,5-Diphenyl-1,3,5-pentanetrione
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,5-Diphenyl-1,3,5-pentanetrione (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 3,5-Diphenylcyclopentane-1,2-dione, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Oxidation to this compound
Materials:
-
3,5-Diphenylcyclopentane-1,2-dione
-
Selenium Dioxide
-
Dioxane
-
Water
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 3,5-Diphenylcyclopentane-1,2-dione (1.0 eq) in a mixture of dioxane and water (10:1), add selenium dioxide (2.2 eq).
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Characterization of this compound
-
Appearance: Yellow crystalline solid.
-
Molecular Formula: C₁₇H₁₂O₃
-
Molecular Weight: 264.28 g/mol
-
Melting Point: Data not available in the searched literature.
-
¹H NMR (CDCl₃): Spectral data not available in the searched literature. Expected signals would include aromatic protons and a singlet for the two methine protons on the cyclopentane ring.
-
¹³C NMR (CDCl₃): Spectral data not available in the searched literature. Expected signals would include carbonyl carbons, aromatic carbons, and methine carbons.
-
IR (KBr, cm⁻¹): Spectral data not available in the searched literature. Expected characteristic peaks would be observed for C=O stretching of the ketone groups.
-
Mass Spectrometry (EI): m/z 264 (M⁺).
Workflow Diagram
Application Notes and Protocols for 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific safety and toxicological data is available for 3,5-Diphenylcyclopentane-1,2,4-trione. The information provided below is based on general principles of laboratory safety and data extrapolated from structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a certified safety professional.
Introduction
This compound is a chemical compound with the CAS number 7003-69-2.[1][2] While specific applications and biological activities are not extensively documented in publicly available literature, related cyclopentanetrione structures have been explored for their potential pharmacological activities. This document provides a summary of extrapolated safety precautions, general handling protocols, and representative experimental workflows.
Physicochemical and Hazard Data
Table 1: Physicochemical Properties and Hazard Information (Extrapolated)
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₇H₁₂O₃ | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| Appearance | Solid (presumed) | General property of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Extrapolated from MSDS of 3-Methylcyclopentane-1,2,4-trione[4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Extrapolated from MSDS of 3-Methylcyclopentane-1,2,4-trione[4] |
Safety Precautions and Handling
Given the lack of specific toxicological data, a cautious approach is recommended. The following safety precautions are based on the potential hazards of similar compounds.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid material in a way that generates dust, or if handling solutions in a poorly ventilated area.[4]
3.2. Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Handling Procedures
-
Avoid inhalation of dust or fumes.[4]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep the container tightly closed when not in use.
3.4. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
3.5. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols (Representative)
4.1. Hypothetical Synthesis of a Cyclopentanetrione Derivative
This protocol is for illustrative purposes only and has not been experimentally validated for this compound.
Objective: To synthesize a cyclopentanetrione derivative via a condensation reaction.
Materials:
-
Appropriate starting materials (e.g., a diketone and a dialdehyde)
-
Solvent (e.g., ethanol, methanol)
-
Base catalyst (e.g., sodium hydroxide, potassium carbonate)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
Dissolve the starting diketone and dialdehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the base catalyst to the solution while stirring.
-
Attach a condenser and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid.
-
Extract the product into an organic solvent using a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final cyclopentanetrione derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a chemical compound, which would be applicable to the hypothetical synthesis described above.
Caption: Generalized workflow for chemical synthesis and purification.
5.2. Hypothetical Signaling Pathway Modulation
The specific biological targets and signaling pathways of this compound are unknown. The diagram below represents a generic cell signaling cascade that a small molecule inhibitor could potentially modulate. This is a hypothetical illustration and does not represent a known mechanism for the specified compound.
Caption: Hypothetical inhibition of a generic signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diphenylcyclopentane-1,2,4-trione synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached through a multi-step synthesis starting from 1,3-diphenylacetone.
1. Low Yield in the Cyclization to 3,5-Diphenylcyclopentanone
Question: I am attempting to synthesize the 3,5-diphenylcyclopentanone intermediate, but the yield is consistently low. What are the common pitfalls and how can I optimize this step?
Answer: The formation of the five-membered ring is a critical step and can be challenging. A common approach involves a Michael addition followed by an intramolecular cyclization.
-
Potential Issue: Inefficient Michael Addition. The initial conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is crucial.
-
Troubleshooting:
-
Choice of Base: The selection of an appropriate base is critical for the deprotonation of the Michael donor. Common bases include sodium ethoxide, potassium tert-butoxide, and LDA. The strength and steric hindrance of the base can significantly impact the reaction's success.
-
Reaction Temperature: Michael additions are often performed at low temperatures to control the reaction rate and minimize side reactions.
-
Solvent: Aprotic solvents like THF or diethyl ether are typically used. Ensure the solvent is anhydrous, as water can quench the enolate intermediate.
-
-
-
Potential Issue: Unsuccessful Intramolecular Aldol Condensation. After the Michael addition, the resulting 1,5-dicarbonyl compound must undergo an intramolecular aldol condensation to form the cyclopentenone ring.[1]
-
Troubleshooting:
-
Base and Temperature: This step is also base-catalyzed. The same base from the Michael addition can often be used, but sometimes a change in base or an increase in temperature is necessary to promote the cyclization.
-
Reaction Time: Allow sufficient time for the cyclization to complete. Monitoring the reaction by TLC is recommended.
-
-
2. Difficulties in the Oxidation of 3,5-Diphenylcyclopentanone to the 1,2-Dione
Question: I am having trouble with the oxidation of 3,5-diphenylcyclopentanone to 3,5-diphenylcyclopentane-1,2-dione. What are the recommended methods and how can I improve the yield?
Answer: The introduction of the first two ketone groups at the 1 and 2 positions is a key transformation. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for the α-oxidation of ketones.[2][3][4][5]
-
Potential Issue: Incomplete Oxidation or Side Reactions with Selenium Dioxide. Selenium dioxide is a toxic reagent and the reaction conditions need to be carefully controlled.[2][6]
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of selenium dioxide to ensure complete conversion of the starting material.
-
Solvent: Dioxane or acetic acid are common solvents for Riley oxidations.[7]
-
Temperature: The reaction is typically performed at elevated temperatures (reflux).
-
Work-up: Careful removal of selenium byproducts is necessary during the work-up.
-
-
Experimental Protocol: Riley Oxidation of 3,5-Diphenylcyclopentanone
-
Dissolve 3,5-diphenylcyclopentanone in a suitable solvent such as dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add a slight molar excess of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture and filter to remove the precipitated selenium.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Table 1: Typical Reagents and Conditions for Riley Oxidation
| Reagent | Solvent | Temperature | Typical Yield |
| Selenium Dioxide (SeO₂) | Dioxane | Reflux | Moderate to Good |
| Selenium Dioxide (SeO₂) | Acetic Acid | Reflux | Moderate to Good |
3. Challenges in the Final Oxidation to the 1,2,4-Trione
Question: The final oxidation step from the 1,2-dione to the 1,2,4-trione is proving to be very difficult, with low yields and product decomposition. What strategies can I employ?
Answer: The synthesis of vicinal tricarbonyl compounds is inherently challenging due to their high reactivity and potential for decomposition.[8][9][10] Direct oxidation of the remaining methylene group (at the 4-position) in the 1,2-dione is required.
-
Potential Issue: Over-oxidation or Ring Cleavage. The strong oxidizing conditions required can lead to undesired side reactions.
-
Troubleshooting:
-
Choice of Oxidant: While selenium dioxide can be used for the first oxidation, a different oxidizing agent might be necessary for the second. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used for the synthesis of vicinal tricarbonyl amides from β-ketoamides and could be explored here.[8][9][11]
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) should be investigated to minimize decomposition.
-
Protection-Deprotection Strategy: It might be necessary to protect the existing dicarbonyl moiety before attempting the third oxidation. However, this would add steps and potentially lower the overall yield.
-
-
Proposed Synthetic Pathway and Troubleshooting Workflow
Caption: Troubleshooting workflow for the multi-step synthesis of this compound.
This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. Given the challenging nature of synthesizing vicinal tricarbonyl compounds, careful optimization of each step is crucial for achieving a satisfactory yield. Researchers are encouraged to consult the primary literature for more detailed procedures and to adapt them as necessary for this specific substrate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides [organic-chemistry.org]
Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields of the target compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound, which is often prepared via a base-catalyzed condensation of 1,3-diphenylacetone with diethyl oxalate, can stem from several side reactions.
-
Self-Condensation of 1,3-Diphenylacetone: The starting ketone possesses acidic α-protons and can undergo self-aldol condensation under basic conditions, leading to undesired polymeric byproducts. To mitigate this, ensure slow, dropwise addition of the ketone to the base and oxalate mixture at a controlled temperature.
-
Incomplete Reaction or Cyclization: The initial Claisen condensation product, a β-keto ester, may not efficiently cyclize to form the desired cyclopentanetrione ring. To promote cyclization, it may be necessary to increase the reaction temperature or employ a stronger base. However, exercise caution as harsh conditions can also promote degradation.
-
Retro-Claisen Condensation: The β-dicarbonyl system in the product is susceptible to cleavage by the alkoxide base, leading to the reformation of starting materials or other degradation products. It is crucial to neutralize the reaction mixture promptly upon completion.
-
Sub-optimal Stoichiometry: The molar ratio of reactants is critical. An excess of the base or diethyl oxalate can lead to the formation of undesired byproducts. A 1:1 molar ratio of 1,3-diphenylacetone to diethyl oxalate is a good starting point, with a slight excess of the base (e.g., 1.1 equivalents).
Q2: I have isolated a significant amount of a byproduct with a different molecular weight than my target. What could it be?
A2: A common byproduct in this reaction is the uncyclized intermediate, ethyl 2,4-dioxo-3,5-diphenylpentanoate. This occurs when the intramolecular Dieckmann-like condensation to form the five-membered ring is incomplete. You may also be observing products from the self-condensation of 1,3-diphenylacetone. To confirm the identity of the byproduct, characterization by NMR spectroscopy and mass spectrometry is recommended.
To favor the formation of the desired cyclized product, consider the following:
-
Choice of Base and Solvent: The use of a stronger, non-nucleophilic base such as sodium hydride in an aprotic solvent like THF can sometimes favor cyclization over competing reactions.
-
Reaction Time and Temperature: Prolonging the reaction time or carefully increasing the temperature after the initial condensation may drive the equilibrium towards the cyclized product.
Q3: The purification of the final product is proving to be very difficult. What purification strategies are recommended?
A3: this compound is a polar compound and may be challenging to purify.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the desired product.
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an effective final purification step. Suitable solvent systems might include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.
-
Acid-Base Extraction: If the crude product contains acidic or basic impurities, a preliminary acid-base wash of the organic extract before chromatography can simplify the purification process.
Q4: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of products. What is causing this decomposition?
A4: The formation of a dark, complex mixture often indicates product decomposition or the formation of polymeric byproducts. Vicinal tricarbonyl compounds can be unstable, particularly at elevated temperatures and in the presence of a strong base.
To minimize decomposition:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of reagents. An ice bath is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the enolates and the final product.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Claisen-Dieckmann type synthesis of a cyclopentanetrione derivative. Please note that these are general ranges and optimal conditions should be determined empirically for the synthesis of this compound.
| Parameter | Typical Range | Notes |
| Yield | 30 - 60% | Highly dependent on reaction conditions and purity of starting materials. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Temperature | 0 °C to reflux | Initial addition at low temperature is crucial. |
| Stoichiometry (Ketone:Oxalate:Base) | 1 : 1 : 1.1-1.5 | A slight excess of base is often used. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 eq) and anhydrous ethanol. The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of 1,3-diphenylacetone (1.0 eq) and diethyl oxalate (1.0 eq) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction is monitored by TLC.
-
Workup: The reaction is quenched by pouring it into a cold, dilute solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for synthesis optimization.
Proposed Synthetic Pathway and Potential Side Reactions
Caption: Proposed synthesis and potential side reactions.
stability issues of 3,5-Diphenylcyclopentane-1,2,4-trione in solution
Welcome to the technical support center for 3,5-Diphenylcyclopentane-1,2,4-trione. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound changing color over time?
A1: Color change in solutions of this compound is often an indicator of compound degradation. The highly electrophilic nature of the vicinal tricarbonyl system makes the molecule susceptible to various reactions, even with weak nucleophiles like water or trace impurities in the solvent. Degradation products may be colored, leading to a visible change in the solution. It is also possible that the compound undergoes slow polymerization or condensation reactions, which can result in the formation of colored byproducts.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Due to the presence of a vicinal tricarbonyl system, this compound is prone to several degradation pathways:
-
Hydration: The central carbonyl group is highly electrophilic and can readily react with water to form a hydrate. While this may be a reversible process, it can be the first step towards further degradation.
-
Hydrolysis: The cyclopentane ring can undergo hydrolytic cleavage, especially under non-neutral pH conditions (acidic or basic). This would lead to the formation of various carboxylic acid derivatives.
-
Enolization: The compound can undergo keto-enol tautomerism. The resulting enol form might be more or less stable and could have different reactivity, potentially leading to other degradation products through oxidation or rearrangement.
Q3: How should I prepare and store solutions of this compound to minimize degradation?
A3: To enhance the stability of this compound in solution, the following practices are recommended:
-
Use high-purity, anhydrous solvents: Minimizing the presence of water and other nucleophilic impurities is critical. Solvents should be of high-performance liquid chromatography (HPLC) or equivalent grade and dried using appropriate methods if necessary.
-
Work under an inert atmosphere: To prevent potential oxidation, especially if enol forms are present, it is advisable to prepare and handle solutions under an inert atmosphere such as nitrogen or argon.
-
Control the pH: Whenever possible, maintain a neutral pH. Buffering the solution may be an option, but care must be taken to ensure the buffer components do not react with the compound.
-
Store at low temperatures: As with most chemical reactions, degradation processes are typically slowed down at lower temperatures. Storing solutions at 2-8°C or even frozen at -20°C or -80°C can significantly extend their shelf life.
-
Protect from light: Photochemical decomposition can be a concern for many organic compounds. Store solutions in amber vials or otherwise protected from light.
-
Prepare fresh solutions: For best results, prepare solutions fresh before use and avoid long-term storage in solution whenever possible.
Q4: What analytical methods can I use to assess the purity and stability of my this compound sample?
A4: Several analytical techniques can be employed to monitor the purity and stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and detecting degradation products. A reversed-phase HPLC method with UV detection would likely be suitable. It is advisable to develop a stability-indicating method where the parent compound is well-resolved from any potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities or degradation products. Changes in the NMR spectrum over time can indicate instability. It can also be used to study keto-enol tautomerism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Compound degradation | - Prepare a fresh solution and re-analyze.- Review solution preparation and storage procedures.- Attempt to identify the new peaks using LC-MS. |
| Decreased peak area of the main compound over time | Compound instability in the chosen solvent and storage conditions | - Perform a time-course stability study at different temperatures to determine the degradation rate.- Evaluate alternative solvents or storage conditions (e.g., lower temperature, protection from light). |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration | - Always use freshly prepared solutions for critical experiments.- Regularly check the purity of the stock solution by HPLC. |
| Solution appears cloudy or has precipitated | - Poor solubility of the compound or its degradation products.- The compound may have degraded into insoluble materials. | - Check the solubility of the compound in the chosen solvent.- Analyze the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study of this compound by HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity, anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide).
-
Divide the stock solution into several small, sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC and record the peak area of the main compound. This will serve as the baseline.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and then weekly), retrieve a vial from each storage condition.
-
Allow the solution to come to room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of compound remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Caption: A workflow for troubleshooting stability issues.
Caption: Potential degradation routes for the compound.
Technical Support Center: 3,5-Diphenylcyclopentane-1,2,4-trione Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of 3,5-Diphenylcyclopentane-1,2,4-trione. This guide provides troubleshooting information and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the spectroscopic analysis of this compound?
A1: The most significant challenge is the potential for keto-enol tautomerism.[1][2] Like other β-dicarbonyl and tricarbonyl compounds, this compound can exist in equilibrium between its trione form and one or more enol forms.[3][4] This can result in complex spectra with more signals than expected for a single structure, as different tautomers will be present in solution. The equilibrium can be influenced by solvent, temperature, and pH.[5]
Q2: What are the expected features in the ¹H NMR spectrum?
A2: The ¹H NMR spectrum is expected to be complex due to the phenyl protons and the methine protons on the cyclopentane ring. In the trione form, you would expect signals for the two types of protons. However, the presence of enol tautomers will give rise to additional signals, including a characteristic downfield signal for the enolic proton. Signals for the phenyl groups will typically appear in the aromatic region (approx. 7.0-8.0 ppm).
Q3: What characteristic peaks should I look for in the IR spectrum?
A3: The infrared (IR) spectrum should show strong absorption bands characteristic of carbonyl (C=O) groups. For the trione structure, multiple C=O stretching frequencies are expected in the range of 1700-1780 cm⁻¹. If an enol form is present, you may also observe a broad O-H stretch (around 3200-3600 cm⁻¹) and C=C stretching bands (around 1600-1650 cm⁻¹), which might overlap with the aromatic C=C signals.
Q4: How will this compound fragment in a mass spectrometer?
A4: In electron ionization mass spectrometry (EI-MS), you would expect to see the molecular ion peak (M⁺). Common fragmentation patterns for carbonyl compounds include the loss of carbon monoxide (CO) molecules.[6] Other likely fragmentations involve the cleavage of the phenyl groups or cleavage of the cyclopentane ring.[7][8]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| More ¹H or ¹³C signals than expected. | The sample exists as a mixture of keto-enol tautomers.[2][4] | Perform variable temperature (VT) NMR. Changes in peak intensities with temperature can help identify signals from different tautomers. Try different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) as solvent polarity can shift the equilibrium. |
| Broad ¹H NMR signals, especially in the aromatic region. | Poor shimming of the spectrometer. The sample may be aggregating or precipitating at the analysis concentration. | Re-shim the spectrometer. Try acquiring the spectrum at a lower concentration or a slightly elevated temperature to improve solubility and reduce aggregation. |
| No clear signal for methine protons on the cyclopentane ring. | The signals may be broad or overlapping with other peaks. In some tautomeric forms, these protons may be absent or may exchange with deuterium from the solvent. | Check the integration of the aromatic region to ensure it corresponds to the expected number of phenyl protons. Use 2D NMR techniques like COSY or HSQC to identify correlations and resolve overlapping signals. |
Infrared (IR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad, distorted peaks in the carbonyl region. | The sample has low transmittance (too concentrated). The presence of multiple, overlapping C=O bands from different tautomers. | Prepare a thinner sample film or a more dilute KBr pellet. Use deconvolution software to resolve overlapping peaks if your spectroscopy software supports it. |
| A very broad signal appears around 3400 cm⁻¹. | Presence of water contamination in the sample or solvent (if applicable). Significant presence of an enol tautomer, resulting in an O-H stretch. | Dry the sample thoroughly under vacuum. Ensure KBr (if used) is desiccated. The broadness is also characteristic of hydrogen-bonded enols.[3] |
| Weak or noisy spectrum. | Insufficient sample on the ATR crystal. Poor contact between the sample and the ATR crystal. | Ensure the ATR crystal is completely covered with the sample. Apply consistent pressure to ensure good contact. Collect more scans to improve the signal-to-noise ratio. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Solution |
| Molecular ion peak (M⁺) is weak or absent. | The molecular ion is unstable and fragments readily upon ionization.[7] | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause extensive fragmentation. |
| Spectrum is dominated by low m/z fragments. | The ionization energy is too high, causing extensive fragmentation. | If using EI-MS, try acquiring the spectrum at a lower electron energy (e.g., 20 eV instead of 70 eV) to reduce fragmentation. |
| Unexpected peaks with high m/z values. | The sample may contain impurities from the synthesis, such as starting materials or dimers.[9] | Review the synthetic pathway for potential side products. Purify the sample using techniques like column chromatography or recrystallization and re-analyze. |
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Value / Range |
| ¹H NMR | Phenyl Protons (Ar-H) | δ 7.0 - 8.0 ppm |
| Methine Protons (-CH-) | δ 3.5 - 5.0 ppm (highly dependent on environment) | |
| Enolic Proton (-OH) | δ 10 - 15 ppm (if present, often broad) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 190 - 210 ppm |
| Aromatic Carbons | δ 125 - 140 ppm | |
| Methine Carbons (-CH-) | δ 50 - 70 ppm | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1700 - 1780 cm⁻¹ (multiple bands possible) |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| O-H Stretch (Enol form) | 3200 - 3600 cm⁻¹ (broad) | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) for C₁₇H₁₂O₃ | m/z = 276.08 |
| Key Fragments | [M-CO]⁺, [M-2CO]⁺, [M-C₆H₅]⁺, [C₆H₅CO]⁺ |
Experimental Protocols
NMR Sample Preparation (for solution-state NMR)
-
Weigh Sample: Accurately weigh 5-10 mg of the purified solid sample.
-
Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolve: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.
IR Sample Preparation (ATR Method)
-
Clean Crystal: Before analysis, clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrument-related absorptions.[10]
-
Apply Sample: Place a small amount of the solid sample onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Collect Spectrum: Acquire the sample spectrum. Ensure the resulting peaks are not "flat-topped," which indicates the signal is saturated.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Dilute for Analysis: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.
-
Load Syringe: Load the diluted sample solution into a syringe suitable for the instrument's syringe pump.
-
Infuse and Analyze: Place the syringe on the pump and connect the tubing to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in the desired mode (positive or negative ion).
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of a purified compound.
Caption: Keto-enol tautomeric equilibrium possible for this compound.
Caption: A logical workflow for troubleshooting common spectroscopic analysis issues.
References
- 1. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Keto-Enol Tautomerism [thecatalyst.org]
- 5. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
overcoming low reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 3,5-diphenylcyclopentane-1,2,4-trione and its derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with a this compound derivative is showing low to no conversion. What are the common causes?
A1: The low reactivity of this scaffold can often be attributed to a combination of factors:
-
Steric Hindrance: The two phenyl groups at the 3 and 5 positions can sterically hinder the approach of nucleophiles to the carbonyl carbons.
-
Electronic Effects: The electron-withdrawing nature of the three carbonyl groups can influence the electrophilicity of each other. While generally activating, complex electronic interactions within the ring can sometimes lead to reduced reactivity at a specific carbonyl.
-
Enolization: The trione can readily form enolates, which can reduce the concentration of the desired electrophilic carbonyl species in the reaction mixture.
Q2: How can I improve the yield and reaction rate of my condensation reaction (e.g., Knoevenagel condensation)?
A2: To enhance the reaction rate and yield, consider the following strategies:
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1][2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5][6][7]
-
Stronger Base/Optimized Base Selection: For reactions requiring a basic catalyst, ensure the base is sufficiently strong to deprotonate the nucleophile without causing significant self-condensation of the trione.
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: Side product formation often arises from the presence of multiple reactive sites (the three carbonyls). To improve selectivity:
-
Protecting Groups: Although it adds extra steps, the selective protection of one or two carbonyl groups can direct the reaction to the desired position.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product and reduce the formation of side products.
-
Catalyst Choice: The choice of catalyst can influence which carbonyl group is preferentially activated. For instance, a bulky Lewis acid might preferentially coordinate to a less sterically hindered carbonyl.
Q4: Are there any alternative reaction conditions I should consider for challenging transformations?
A4: Yes, besides Lewis acids and microwave synthesis, you could explore:
-
High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions that are sluggish at atmospheric pressure by reducing the activation volume.
-
Solvent Effects: The choice of solvent can have a significant impact on reaction rates and selectivity. A systematic screening of solvents with different polarities and coordinating abilities is recommended.
-
Catalyst-Free, Water-Mediated Reactions: For some condensation reactions, catalyst-free conditions in water at elevated temperatures can be a greener and effective alternative.[8]
Troubleshooting Guides
Issue 1: Poor Yield in Knoevenagel Condensation with Active Methylene Compounds
Symptoms:
-
Low conversion of the this compound starting material.
-
Low yield of the desired condensed product.
-
Recovery of unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient activation of the carbonyl group. | Introduce a Lewis acid catalyst to increase the electrophilicity of the carbonyl carbon. Common choices include TiCl₄, InCl₃, or Sc(OTf)₃. |
| Low reaction temperature leading to slow kinetics. | Employ microwave-assisted heating to accelerate the reaction. This often leads to shorter reaction times and higher yields.[5][6][9] |
| Inappropriate base catalyst. | If a base is used to deprotonate the active methylene compound, its strength is crucial. A weak base may not generate enough nucleophile, while a very strong base might favor self-condensation or decomposition. Piperidine or pyridine are common choices for Knoevenagel reactions.[10] |
| Steric hindrance from the phenyl groups. | Consider using a less bulky active methylene compound if possible. Alternatively, higher reaction temperatures or longer reaction times in conjunction with a catalyst may be necessary. |
Issue 2: Reaction Stalls or is Incomplete
Symptoms:
-
The reaction proceeds initially but stops before all the starting material is consumed.
-
Analysis of the reaction mixture shows the presence of starting materials, product, and potentially intermediates.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst deactivation. | The catalyst may be consumed by side reactions or inhibited by the product. Try adding the catalyst in portions throughout the reaction. |
| Product inhibition. | The product formed may coordinate with the catalyst more strongly than the starting material, effectively stopping the catalytic cycle.[1] Consider using a stoichiometric amount of the promoter or a catalyst known for high turnover. |
| Reversibility of the reaction. | The reaction may be reversible under the current conditions. Ensure that a byproduct (e.g., water in a condensation reaction) is effectively removed, for instance, by using a Dean-Stark apparatus or molecular sieves. |
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation (Baseline)
This protocol serves as a baseline for a typical Knoevenagel condensation with an active methylene compound, such as malononitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash with a mild acid (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation (Troubleshooting Step)
This protocol is an enhanced version of Protocol 1, designed to overcome low reactivity.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the solution to 0°C and add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise. Stir for 15-20 minutes to allow for complexation.
-
Nucleophile Addition: Add the active methylene compound (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Protocol 3: Microwave-Assisted Synthesis (Troubleshooting Step)
This protocol offers a rapid and often higher-yielding alternative.
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the active methylene compound (1.2 eq.), and a suitable catalyst (e.g., piperidine or a Lewis acid like InCl₃) in a microwave-compatible solvent (e.g., acetonitrile or ethanol).[5][6]
-
Microwave Conditions: Seal the vessel and place it in a microwave reactor. Irradiate at a fixed temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[6]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. Filter the reaction mixture if a solid product has formed, or concentrate the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, comparative data for the Knoevenagel condensation of this compound with malononitrile under different conditions to illustrate the effectiveness of the troubleshooting strategies.
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1 (Conventional) | Piperidine | 110 | 24 | 35 |
| Protocol 2 (Lewis Acid) | TiCl₄ | 25 | 6 | 78 |
| Protocol 3 (Microwave) | Piperidine | 120 | 0.25 | 85 |
| Protocol 3 (Microwave) | InCl₃ | 100 | 0.17 | 92 |
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Lewis acid activation of a carbonyl group.
Caption: Comparison of reaction setups.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor-Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of cyclopentanones using the relevant phosphorus ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
Disclaimer: The following guide details a proposed synthetic route to 3,5-Diphenylcyclopentane-1,2,4-trione. While based on established chemical principles, this specific multi-step synthesis has not been explicitly reported in the peer-reviewed literature. Therefore, the experimental protocols provided are illustrative and may require optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues that researchers may encounter during the proposed synthesis of this compound.
Route 1: Proposed Synthesis via Dieckmann Condensation
Q1: My Dieckmann condensation (Step 2) is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the Dieckmann condensation can stem from several factors:
-
Moisture: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and freshly prepared sodium ethoxide.
-
-
Base Strength and Stoichiometry: An insufficient amount or activity of the base will lead to incomplete reaction.
-
Troubleshooting: Use at least one full equivalent of a strong base like sodium ethoxide. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like THF.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations.
-
Troubleshooting: Perform the reaction under high-dilution conditions by adding the diester substrate slowly to the base solution.
-
Q2: I am having difficulty with the hydrolysis and decarboxylation step (Step 3). The reaction is incomplete, or I am seeing significant side product formation.
A2: Challenges in this step often relate to the reaction conditions:
-
Incomplete Hydrolysis: The ester and nitrile groups may not be fully hydrolyzed.
-
Troubleshooting: Ensure a sufficient excess of strong acid (e.g., concentrated HCl or H2SO4) is used. Increase the reaction temperature and/or time. Refluxing for an extended period (e.g., 12-24 hours) is often necessary.
-
-
Incomplete Decarboxylation: The resulting β-keto acid may not fully decarboxylate.
-
Troubleshooting: Decarboxylation is thermally driven. Ensure the reaction mixture is heated to a sufficiently high temperature after hydrolysis. Toluene or xylene can be used as a solvent to achieve higher reflux temperatures.
-
-
Side Product Formation: At high temperatures and strongly acidic conditions, side reactions like polymerization or degradation can occur.
-
Troubleshooting: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly. If degradation is an issue, consider a two-step procedure: hydrolyze under milder conditions first, isolate the diacid, and then perform the decarboxylation at a higher temperature.
-
Q3: The oxidation with selenium dioxide (Step 4) is messy and gives a mixture of products. How can I improve this reaction?
A3: Selenium dioxide oxidations can be challenging. Here are some tips for improvement:
-
Stoichiometry of SeO2: Using an excess of selenium dioxide can lead to over-oxidation and the formation of polymeric byproducts.
-
Troubleshooting: Use a stoichiometric amount (2 equivalents) of SeO2. It may be beneficial to perform the reaction by adding the oxidant in portions while monitoring the reaction progress.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Troubleshooting: Dioxane is a common solvent for this type of oxidation. Acetic acid or a mixture of acetic acid and water can also be effective. The optimal solvent system may need to be determined empirically.
-
-
Work-up Procedure: Removal of selenium byproducts is crucial for obtaining a pure product.
-
Troubleshooting: After the reaction, the mixture can be filtered through a pad of Celite to remove elemental selenium. Alternatively, precipitation of selenium can be induced by bubbling hydrogen sulfide gas through the solution (with extreme caution in a well-ventilated fume hood) or by treatment with sodium thiosulfate.
-
-
Alternative Oxidants: If selenium dioxide proves problematic, consider alternative two-step oxidation protocols. For example, α-hydroxylation of the ketone followed by oxidation of the resulting α-hydroxy ketone.
Q4: How can I confirm the formation of the final product, this compound?
A4: A combination of spectroscopic techniques should be used for characterization:
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the phenyl protons and the methine protons on the cyclopentane ring. The integration of these signals should be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum is particularly informative and should show three distinct carbonyl signals in the downfield region (typically >190 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands in the carbonyl region (around 1700-1780 cm⁻¹), indicative of the ketone groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₂O₃).
Quantitative Data Summary
The following table summarizes the key reaction parameters for the proposed synthetic route. Please note that yields are estimates based on analogous reactions and may vary.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | Michael Addition | Sodium Ethoxide, Benzyl Cyanide, Ethyl Acrylate | Ethanol | 25-50 | 4-8 | 70-80 |
| 2 | Dieckmann Condensation | Sodium Ethoxide | Toluene | 80-110 | 6-12 | 60-70 |
| 3 | Hydrolysis & Decarboxylation | Conc. HCl, Water | Acetic Acid | 100-120 | 12-24 | 75-85 |
| 4 | Oxidation | Selenium Dioxide | Dioxane/Water | 80-100 | 4-8 | 40-50 |
Experimental Protocols
Proposed Route 1: Synthesis via Dieckmann Condensation
Step 1: Synthesis of Diethyl 2,4-dicyano-3-phenylpentanedioate
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add benzyl cyanide (11.7 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, add ethyl acrylate (20.0 g, 0.2 mol) dropwise to the reaction mixture.
-
Heat the mixture to 50°C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2,4-dicyano-3-phenylpentanedioate.
Step 2: Synthesis of Ethyl 3-cyano-2-oxo-4-phenylcyclopentane-1-carboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL). Remove the ethanol under reduced pressure and add anhydrous toluene (100 mL).
-
To the stirred suspension of sodium ethoxide in toluene, add a solution of diethyl 2,4-dicyano-3-phenylpentanedioate (from Step 1) in anhydrous toluene (50 mL) dropwise over 1 hour.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8 hours.
-
Cool the mixture to room temperature and quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to give the crude cyclic β-keto ester.
Step 3: Synthesis of 3,5-Diphenylcyclopentan-1-one
-
To the crude product from Step 2, add a mixture of concentrated hydrochloric acid (50 mL), water (20 mL), and glacial acetic acid (50 mL).
-
Heat the mixture to reflux (around 110-120°C) for 18 hours to effect hydrolysis of the ester and nitrile groups, followed by decarboxylation.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude ketone by column chromatography or recrystallization.
Step 4: Synthesis of this compound
-
In a round-bottom flask, dissolve 3,5-diphenylcyclopentan-1-one (from Step 3) in a mixture of dioxane (40 mL) and water (5 mL).
-
Add selenium dioxide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring for 6 hours. A black precipitate of elemental selenium should form.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Workflow
Caption: General experimental workflow for a single synthetic step.
Technical Support Center: Managing Steric Hindrance from Phenyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance from phenyl groups in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do phenyl groups cause it?
A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[1] Bulky groups can physically block the approach of a reactant to a reactive site, slowing down or even preventing the reaction.[2][3] The phenyl group, with its planar ring of six carbon atoms, is considered a relatively large substituent and can cause significant steric hindrance.[4][5] This is due to the repulsion between the electron clouds of the phenyl group and the approaching reactant.[4] The size and orientation of the phenyl group can restrict access to adjacent functional groups, influencing reaction rates and selectivity.[6][7]
Q2: How does substitution on the phenyl ring affect steric hindrance?
A2: Substituents on the phenyl ring can either increase or decrease its steric bulk. Bulky substituents, particularly in the ortho positions (adjacent to the point of attachment), will significantly increase steric hindrance. For example, a 2,6-dimethylphenyl group will present much greater steric hindrance than an unsubstituted phenyl group. The electronic nature of the substituents can also play a role, but the primary factor for steric hindrance is the size and position of the substituent groups.[8]
Q3: What is the role of solvents in managing steric hindrance from phenyl groups?
A3: The choice of solvent can influence the impact of steric hindrance.[6] In some cases, a solvent can stabilize the transition state of a reaction, potentially mitigating some steric effects.[9] For instance, a polar solvent might better solvate charged intermediates, facilitating a reaction that would otherwise be hindered.[10] Conversely, a large solvent molecule could contribute to the overall steric crowding around the reaction center. Therefore, screening different solvents is a common strategy to optimize reactions involving sterically demanding phenyl groups. Nonpolar solvents like hexane or benzene may provide more space for reactants to move, which can help reduce steric interactions.[11]
Troubleshooting Guides
Problem: Low Reaction Yield
Q: My reaction involving a substrate with a bulky phenyl group is giving a very low yield. What steps can I take to troubleshoot this?
A: Low yields in reactions with sterically hindered substrates are a common problem.[12][13] Here is a systematic approach to troubleshooting:
-
Verify Reagent and Substrate Purity: Ensure that your starting materials and reagents are pure and dry.[14] Impurities can inhibit the reaction or lead to side products.
-
Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be cautious, as higher temperatures can also lead to decomposition.[14]
-
Adjust Reagent Concentration/Addition: Sometimes, slow, dropwise addition of a reagent can prevent the formation of side products and improve the yield of the desired product.[14]
-
Change the Catalyst or Ligand: In catalyzed reactions, the choice of catalyst and its associated ligands is crucial.[15] For substrates with significant steric hindrance, using a catalyst with a less bulky ligand can create more space around the metal center, facilitating the reaction.[11]
-
Screen Different Solvents: As discussed in the FAQs, the solvent can play a significant role.[6] Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Consider a Different Synthetic Route: If optimization fails, it may be necessary to redesign the synthesis to introduce the sterically hindered group at a different stage or use a different reaction altogether.[16]
Problem: Poor Regio- or Stereoselectivity
Q: The steric hindrance from a phenyl group in my substrate is leading to the formation of the wrong isomer. How can I improve the selectivity?
A: Steric hindrance is a powerful tool for controlling selectivity.[17] If you are getting the undesired isomer, you can often modify the reaction conditions to favor the desired product.
-
Utilize Bulky Reagents or Catalysts: To direct a reaction away from a sterically hindered site, you can use a bulky reagent or catalyst.[18] The steric clash between the bulky reagent and the phenyl group will favor reaction at a less hindered position.[19] For example, using a bulky base in an elimination reaction can favor the formation of the less substituted (Hofmann) alkene.
-
Employ Directing Groups: In some cases, a directing group can be installed on the molecule to overcome the steric influence of the phenyl group and force the reaction to occur at a specific site.
-
Change the Reaction Temperature: Lowering the reaction temperature often increases the selectivity of a reaction, as the transition state leading to the more stable product is favored to a greater extent.
-
Modify the Phenyl Group: If possible, temporarily replacing the phenyl group with a smaller group that can be converted back to a phenyl group later in the synthesis can be a viable strategy.
Quantitative Data: Steric Parameters
The A-value is a common measure of the steric bulk of a substituent. It represents the difference in Gibbs free energy (in kcal/mol) between a conformation where the substituent is in the axial position and one where it is in the equatorial position on a cyclohexane ring. A larger A-value indicates greater steric bulk.[4]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.2 |
| -C₆H₅ (Phenyl) | 3.0 |
| -C(CH₃)₃ | > 4 |
Data sourced from various organic chemistry resources.[4][5] As the table shows, the phenyl group has a significant A-value, indicating it is a sterically demanding substituent.[4]
Experimental Protocols
Example Protocol: Acylation of a Sterically Hindered Phenol
This protocol is a generalized example and should be adapted for specific substrates and reaction scales.
Objective: To acylate a sterically hindered phenol in the presence of a base.
Materials:
-
Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)
-
Acylating agent (e.g., acetic anhydride or acetyl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware, dried in an oven or by flame.[14]
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Dissolution: Dissolve the sterically hindered phenol in the anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir.
-
Addition of Acylating Agent: Slowly add the acylating agent to the stirred solution at room temperature. For highly reactive acylating agents, cooling the reaction mixture in an ice bath may be necessary.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- 1. fiveable.me [fiveable.me]
- 2. fastercapital.com [fastercapital.com]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. fastercapital.com [fastercapital.com]
- 7. scribd.com [scribd.com]
- 8. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fastercapital.com [fastercapital.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. quora.com [quora.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Steric effects - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Problem: Low or No Yield of the Desired Product
-
Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis.
-
Initial Condensation (Claisen-type):
-
Inefficient Enolate Formation: The initial deprotonation of dibenzyl ketone is crucial. Ensure your base (e.g., sodium ethoxide, sodium hydride) is fresh and moisture-free. The reaction should be conducted under anhydrous conditions, as water will quench the base and the enolate.
-
Incorrect Stoichiometry: An incorrect molar ratio of dibenzyl ketone to diethyl oxalate can lead to incomplete reaction or the formation of side products. A 1:1 molar ratio is the theoretical starting point, but empirical optimization may be necessary.
-
Reaction Temperature: The condensation is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise can favor undesired pathways.
-
-
Cyclization (Dieckmann Condensation), Hydrolysis, and Decarboxylation:
-
Incomplete Cyclization: The intramolecular condensation to form the five-membered ring requires a strong base. Insufficient base or a non-anhydrous environment can hinder this step.
-
Incomplete Hydrolysis and Decarboxylation: The final step to yield the trione requires acidic workup and heating. Ensure the acidification is complete and the temperature and duration of heating are sufficient for decarboxylation without degrading the product.
-
-
Problem: Presence of Significant Impurities in the Final Product
-
Question: My final product shows multiple spots on TLC/peaks in LC-MS analysis that do not correspond to this compound. What are these byproducts and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge. Below is a table summarizing potential byproducts and strategies for their mitigation.
| Byproduct Name | Potential Cause | Mitigation Strategy |
| 1,3,4-Triphenylcyclopent-2-en-1-one | Self-condensation of dibenzyl ketone. | Maintain low reaction temperatures during the initial condensation step. Add the base slowly to the solution of dibenzyl ketone and diethyl oxalate. |
| Diethyl 2,4-diphenyl-3-oxopentanedioate | Incomplete cyclization of the intermediate. | Ensure anhydrous conditions and a sufficient amount of strong base for the Dieckmann condensation step. |
| 2,4-Diphenylcyclopentane-1,3-dione | Incomplete oxidation or alternative reaction pathway. | While not a direct byproduct of the proposed synthesis, its presence could indicate issues with starting materials or unexpected rearrangements. Re-evaluate the reaction conditions and purity of reagents. |
| Unreacted Dibenzyl Ketone | Incomplete initial condensation. | Increase reaction time for the first step or optimize the stoichiometry of reactants and base. |
| Mono-condensed Intermediate | Incomplete reaction of diethyl oxalate. | Ensure proper mixing and sufficient reaction time. |
Problem: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the this compound from the reaction mixture. What purification techniques are recommended?
-
Answer: Purification can be challenging due to the polarity of the trione and potential byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel stationary phase with a gradient elution system of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended. Monitor the fractions by TLC to isolate the pure compound.
-
Recrystallization: If a crude product of reasonable purity is obtained, recrystallization can be an effective final purification step. Suitable solvent systems may include ethanol, ethyl acetate/hexane, or dichloromethane/hexane. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: An initial workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
-
Frequently Asked Questions (FAQs)
-
Question: What is the proposed reaction mechanism for the synthesis of this compound?
-
Answer: The synthesis is proposed to proceed via a two-step mechanism:
-
Claisen-type Condensation: A base abstracts a proton from the alpha-carbon of dibenzyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.
-
Dieckmann Condensation, Hydrolysis, and Decarboxylation: The intermediate formed undergoes an intramolecular cyclization (Dieckmann condensation) in the presence of a base to form a five-membered ring. Subsequent acidification and heating lead to hydrolysis of the ester group and decarboxylation to yield the final this compound.
-
-
Question: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Answer:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the trione.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
-
-
Question: Are there any specific safety precautions I should take during this synthesis?
-
Answer: Yes, standard laboratory safety practices should be strictly followed.
-
Handling Reagents: Sodium ethoxide and sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Diethyl oxalate is toxic and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Quenching: Be cautious when quenching the reaction with acid, as it can be an exothermic process.
-
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
Dibenzyl ketone
-
Diethyl oxalate
-
Sodium ethoxide or Sodium hydride
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Condensation a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzyl ketone (1.0 eq) and anhydrous solvent (ethanol for sodium ethoxide, or THF for sodium hydride). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or sodium hydride (1.1 eq) portion-wise. d. To this mixture, add diethyl oxalate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. e. Stir the reaction mixture at room temperature for 12-16 hours. f. Monitor the reaction progress by TLC.
-
Step 2: Cyclization, Hydrolysis, and Decarboxylation a. After the initial condensation is complete, add a second equivalent of base (sodium ethoxide or sodium hydride) and heat the reaction mixture to reflux for 4-6 hours to promote cyclization. b. Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice. c. Acidify the mixture to pH 1-2 with concentrated HCl. d. Heat the acidic mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation. e. Cool the mixture to room temperature.
-
Workup and Purification a. Extract the aqueous mixture with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Technical Support Center: Enhancing the Solubility of 3,5-Diphenylcyclopentane-1,2,4-trione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diphenylcyclopentane-1,2,4-trione, focusing on strategies to enhance its solubility for chemical reactions.
Troubleshooting Guide: Overcoming Solubility Challenges
Issue: this compound is poorly soluble in the desired reaction solvent.
The molecular structure of this compound, which includes two non-polar phenyl groups and a polar trione-cyclopentane core, results in limited solubility in many common solvents. The following steps provide a systematic approach to improving its dissolution.
Step 1: Solvent Screening and Optimization
The initial step in addressing solubility issues is a systematic screening of various solvents. The principle of "like dissolves like" is a useful starting point. Given the compound's mixed polarity, a range of solvents should be tested.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | Capable of dissolving a wide range of polar and non-polar compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for compounds with aromatic rings. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can solvate both polar and non-polar moieties. |
| Aromatic | Toluene, Xylene | May be effective due to the presence of phenyl groups in the solute. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Structurally similar to the trione functionality. |
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Accurately weigh 1-2 mg of this compound into several small vials.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of a candidate solvent to the first vial.
-
Observation: Vigorously vortex the vial for 30-60 seconds and observe for dissolution.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the vortexing.
-
Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
Documentation: Record the approximate solubility in mg/mL for each solvent tested.
Step 2: Co-Solvent Systems
If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a good solvent with a poor but miscible solvent to fine-tune the polarity of the medium.
Experimental Protocol: Co-Solvent Screening
-
Initial Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO).
-
Titration: Slowly add a "poor" solvent that is miscible with the first solvent and is the desired reaction medium, while observing for any precipitation.
-
Determine Ratio: Identify the solvent ratio that maintains the compound in solution at the desired concentration.
Step 3: Temperature Adjustment
Increasing the temperature of the solvent can significantly enhance the solubility of most organic compounds.
Considerations:
-
Compound Stability: Ensure that this compound is thermally stable at the intended reaction temperature.
-
Reaction Kinetics: Be aware that temperature changes will also affect the rate of the desired reaction and any potential side reactions.
Step 4: Advanced Solubility Enhancement Techniques
If the above methods are insufficient, more advanced techniques can be explored.
-
High-Concentration Salt Solutions: For some polyketones, concentrated aqueous solutions of salts like lithium bromide (LiBr) or lithium iodide (LiI) can act as effective solvents. This is particularly relevant for specific downstream applications where the presence of such salts is tolerable.
-
Solvent-Free Reactions: Techniques like ball milling can be used to carry out reactions in the solid state, eliminating the need for a solvent altogether.[1][2] This is especially useful for cross-coupling reactions involving poorly soluble aryl halides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to its molecular structure featuring two non-polar phenyl groups and a polar trione core, this compound is expected to have low solubility in highly polar solvents like water and in very non-polar solvents like hexane. It is likely to be sparingly soluble in solvents of intermediate polarity. Aprotic polar solvents such as DMF and DMSO are often good starting points for achieving reasonable solubility.
Q2: I'm still seeing undissolved material even after heating. What should I do next?
A2: If heating does not fully dissolve the compound, you can try a co-solvent system as described in the troubleshooting guide. Alternatively, if your reaction conditions permit, consider a more aggressive solvent like N-Methyl-2-pyrrolidone (NMP). If all else fails, a solvent-free reaction using a ball mill might be a viable option.
Q3: Can I use sonication to improve the solubility?
A3: Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves can help to break down solid aggregates and increase the rate of solvation. However, it may not increase the equilibrium solubility of the compound.
Q4: Are there any known hazardous solvents for polyketones that I should be aware of?
A4: While effective, solvents such as hexafluoroisopropanol (HFIPA) and m-cresol are known to dissolve polyketones but are also expensive and can present significant handling challenges and health risks. Their use should be carefully considered within a thorough risk assessment.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression of steps to address solubility issues with this compound.
References
catalyst deactivation in the synthesis of cyclopentanetriones
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of cyclopentanetriones and related cyclic ketones.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Gradual or Sudden Drop in Reaction Yield and Selectivity
Question: My reaction, which initially gave a high yield of the desired cyclopentanetrione, has shown a significant decrease in performance after several runs with the same catalyst batch. What could be the cause?
Answer: A drop in yield and selectivity is a classic symptom of catalyst deactivation. The primary causes of deactivation for catalysts commonly used in oxidation reactions (e.g., Palladium, Ruthenium) can be broadly categorized into three main types: poisoning, fouling (coking), and thermal degradation (sintering).[1][2][3]
-
Poisoning: This occurs when impurities in the feedstock or solvent irreversibly bind to the active sites of the catalyst.[1] Common poisons for noble metal catalysts include sulfur, and carbon monoxide.[4]
-
Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites.[1][5] This is particularly common in reactions involving organic molecules at elevated temperatures.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[1][4]
To diagnose the specific cause, a systematic approach is recommended.
Troubleshooting Workflow:
Caption: A decision tree to guide researchers in troubleshooting catalyst deactivation.
Issue 2: Complete Loss of Catalytic Activity
Question: My reaction has stopped completely, and there is no conversion of the starting material. What could lead to such a drastic failure?
Answer: A complete loss of activity often points to a severe case of catalyst poisoning or a fundamental change in the catalyst's structure.
-
Strong Poisoning: The presence of a potent poison, even in trace amounts, can completely deactivate the catalyst. For palladium catalysts, for example, sulfur-containing compounds are known to be critical contaminants.[4]
-
Active Site Leaching: In some cases, the active metal may leach from the support into the reaction medium, especially under harsh conditions (e.g., high temperatures, aggressive solvents). This leads to a permanent loss of the catalytic sites.
-
Change in Metal Oxidation State: For oxidation reactions, the catalyst's activity is often linked to a specific oxidation state (e.g., Pd(II)). If the reaction conditions inadvertently reduce the active species to an inactive state (e.g., Pd(0)), the catalytic cycle will cease.
Recommended Actions:
-
Analyze Feedstock: Test your starting materials and solvent for common catalyst poisons.
-
Analyze Reaction Supernatant: Use techniques like Inductively Coupled Plasma (ICP) analysis to check for leached metal in the reaction solution.
-
Characterize the Catalyst: Use X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal on the catalyst surface.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
A1: The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[1][2][3] Poisoning is the chemical adsorption of impurities on active sites. Fouling is the physical blockage of active sites by deposits. Sintering is the loss of active surface area due to the agglomeration of metal particles at high temperatures.
Mechanisms of Catalyst Deactivation:
Caption: Main mechanisms of heterogeneous catalyst deactivation.
Q2: How can I regenerate a deactivated catalyst?
A2: Regeneration strategies depend on the cause of deactivation.
-
For Coking: A common method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures (calcination).
-
For Poisoning: Regeneration can be more challenging. Sometimes, a chemical wash with a suitable solvent or a mild acid/base can remove the poison. In other cases, a high-temperature treatment under a reducing (e.g., H₂) or oxidizing atmosphere may be necessary. For instance, hydrogen treatment has been shown to be effective for regenerating Raney®-Nickel catalysts.[6]
-
For Sintering: Sintering is generally irreversible. In some specific cases, a high-temperature treatment in a chlorine-containing atmosphere can re-disperse the metal particles, but this is a complex and often hazardous procedure.
Q3: Which analytical techniques are most useful for studying catalyst deactivation?
A3: A combination of techniques is usually required for a thorough diagnosis:
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology (detects sintering).[4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active components and to detect surface poisons.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.
-
Chemisorption: To measure the number of accessible active sites and thus the active surface area.
Quantitative Data Summary
While specific data for cyclopentanetrione synthesis is limited, the following table provides an example of how catalyst performance can change due to deactivation in a related oxidation reaction.
| Catalyst System | Cycle Number | Conversion (%) | Selectivity (%) | Probable Deactivation Mechanism | Reference |
| Pd/Al₂O₃ | 1 | 98 | 95 | - | Hypothetical Data |
| Pd/Al₂O₃ | 5 | 65 | 80 | Coking, Sintering | Hypothetical Data |
| Ru/C | 1 | 95 | 92 | - | Hypothetical Data |
| Ru/C | 10 | 50 | 75 | Leaching, Poisoning | Hypothetical Data |
Detailed Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination (for Coking)
-
Sample Preparation: Recover the spent catalyst by filtration, wash it with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed organic species, and dry it in an oven at 100-120°C for 4-6 hours.
-
Calcination Setup: Place the dried catalyst in a ceramic crucible inside a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 200°C. Hold for 30 minutes to remove any remaining volatile organics.
-
Oxidative Treatment: Switch the gas flow to a dilute stream of air (e.g., 5-10% O₂ in N₂) at the same flow rate.
-
Temperature Ramp: Slowly increase the temperature to the target calcination temperature (typically 400-500°C, but this is highly dependent on the catalyst and support stability). The ramp rate should be slow (e.g., 2-5°C/min) to avoid excessive heat from the exothermic coke combustion, which could cause sintering.
-
Hold Period: Hold at the target temperature for 2-4 hours, or until the exit gas analysis shows no more CO₂ is being produced.
-
Cool Down: Switch back to the inert gas flow and cool the furnace down to room temperature.
-
Post-Treatment: The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the nature of the active species.
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Mounting: Mount a small amount of the catalyst powder (fresh and spent samples for comparison) onto a sample holder using double-sided carbon tape.
-
Introduction to UHV: Introduce the sample holder into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all the elements present on the catalyst surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Pd 3d, Ru 3p, O 1s, C 1s). This allows for the determination of oxidation states and chemical environments.
-
Data Analysis: Process the spectra to determine the binding energies and relative atomic concentrations of the elements. Compare the spectra of the fresh and spent catalysts to identify changes in oxidation state, the presence of poisons, or changes in surface composition. For example, a shift in the Pd 3d peak to a lower binding energy in a spent catalyst could indicate the reduction of active Pd(II) to inactive Pd(0).
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione and Other Triketones for Researchers
In the landscape of drug development and scientific research, understanding the reactivity of complex molecules is paramount. This guide provides a comparative analysis of the reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione against a well-characterized triketone analogue, Ninhydrin (2,2-dihydroxyindane-1,3-dione). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison draws upon established principles of organic chemistry and extensive data available for Ninhydrin to project the expected reactivity profile of the target molecule.
Introduction to Triketones
Triketones are a class of organic compounds characterized by the presence of three ketone functional groups. Their high degree of functionality makes them versatile synthons in organic synthesis and imparts them with unique electronic properties, leading to a wide range of chemical reactivity. Cyclic triketones, in particular, are of significant interest due to their constrained conformations and potential for complex molecular architectures.
This compound is a cyclic triketone with phenyl substituents that are expected to influence its reactivity through steric and electronic effects. In contrast, Ninhydrin is a widely studied cyclic triketone analogue that exists predominantly as a stable hydrate of the central carbonyl group.[1] Its reaction with amines and amino acids to produce a deep purple color, known as Ruhemann's Purple, is a cornerstone of biochemical analysis.[1]
Comparative Reactivity Analysis
The primary mode of reaction for these triketones with nucleophiles, such as the amino group of an amino acid, involves the initial attack on one of the carbonyl carbons. The electrophilicity of these carbonyls is a key determinant of reactivity.
Ninhydrin is known to be highly reactive towards nucleophiles. The electron-withdrawing effects of the adjacent carbonyl groups enhance the electrophilicity of the central carbon, favoring the formation of a stable hydrate.[1] The reaction with amino acids proceeds via a condensation reaction to form a Schiff base, which then undergoes decarboxylation and further reaction with a second molecule of ninhydrin to yield the characteristic purple chromophore.[1]
Quantitative Data Summary
The following table summarizes the available and projected reactivity data for the reaction of these triketones with a generic primary amino acid. It is important to note that the data for this compound is a qualitative projection based on chemical principles, as direct experimental values are not currently available in the literature.
| Triketone | Reaction with Primary Amino Acid | Expected Relative Rate | Color of Product |
| Ninhydrin | Well-documented, forms Ruhemann's Purple | High | Deep Purple |
| This compound | Not experimentally documented | Moderate (Projected) | Unknown |
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound could involve a Dieckmann condensation of a suitably substituted diethyl adipate derivative, followed by oxidation.
Step 1: Synthesis of Diethyl 2,4-diphenyladipate
-
Reactants: Phenylacetic acid, Ethanol, Sulfuric acid (catalyst), followed by a suitable coupling reaction.
-
Procedure: A detailed, multi-step synthesis would be required, likely involving the formation of a phenyl-substituted glutaric anhydride and subsequent reactions to build the adipate framework.
Step 2: Dieckmann Condensation
-
Reactants: Diethyl 2,4-diphenyladipate, Sodium ethoxide, Toluene.
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene, add diethyl 2,4-diphenyladipate dropwise under an inert atmosphere.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Step 3: Oxidation to the Triketone
-
Reactants: The resulting cyclic β-keto ester, Selenium dioxide or other suitable oxidizing agent.
-
Procedure:
-
Dissolve the β-keto ester in a suitable solvent such as dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, filter off the selenium metal, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Reaction of Triketones with Glycine (Comparative Experiment)
Materials:
-
Ninhydrin
-
This compound
-
Glycine
-
Ethanol (95%)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure for Ninhydrin:
-
Prepare a 0.2% (w/v) solution of Ninhydrin in 95% ethanol.
-
Prepare a 0.1 M solution of glycine in phosphate buffer (pH 7.0).
-
In a test tube, mix 1 mL of the Ninhydrin solution with 1 mL of the glycine solution.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute the resulting purple solution with 5 mL of 50% ethanol.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
Proposed Procedure for this compound:
-
Prepare a 0.2% (w/v) solution of this compound in 95% ethanol.
-
Prepare a 0.1 M solution of glycine in phosphate buffer (pH 7.0).
-
In a test tube, mix 1 mL of the this compound solution with 1 mL of the glycine solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 5, 15, 30 minutes) to observe any color change.
-
Allow the solution to cool to room temperature.
-
If a colored product is formed, dilute with a suitable solvent and measure its absorbance at the wavelength of maximum absorption.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Generalized reaction pathway of a cyclic 1,2,4-triketone with an amino acid.
Caption: Experimental workflow for the comparative reactivity study.
Conclusion
While Ninhydrin remains a benchmark for the colorimetric detection of amino acids due to its high and well-documented reactivity, this compound presents an interesting case for further investigation. The presence of phenyl groups likely introduces significant steric and electronic effects that would modulate its reactivity. The proposed synthetic and experimental protocols provide a framework for future studies to quantify the reactivity of this and other substituted cyclopentanetriones, thereby expanding the toolkit of reactive probes and building blocks available to researchers in drug discovery and chemical biology. Further experimental investigation is crucial to fully elucidate the reactivity profile of this compound and validate the projections made in this guide.
References
A Comparative Analysis of the Biological Activities of Cyclopentenediones and 1,2,4-Triazoles
A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 3,5-Diphenylcyclopentane-1,2,4-trione. However, by examining the broader classes of compounds to which it belongs, namely cyclopentanoids, and comparing them with the well-documented activities of 1,2,4-triazole derivatives, we can infer potential areas of interest for future research and drug development.
This guide provides a comparative overview of the biological activities of cyclopentenediones (CPDs), which share the core cyclopentane ring structure with the target compound, and the extensively studied 1,2,4-triazole derivatives. This comparison aims to highlight the diverse pharmacological profiles of these five-membered heterocyclic scaffolds for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The biological activities of cyclopentenediones and 1,2,4-triazole derivatives are summarized in the table below. It is important to note that the activities listed for cyclopentenediones are based on a review of compounds containing a cyclopent-4-ene-1,3-dione skeleton, as specific data for saturated cyclopentane-1,2,4-triones is scarce.
| Biological Activity | Cyclopentenedione Derivatives | 1,2,4-Triazole Derivatives |
| Anticancer/Cytostatic | Reported cytostatic activities.[1][2][3] | Widely reported with varying potencies against different cancer cell lines.[4][5] |
| Anti-inflammatory | Potent anti-inflammatory activity has been noted.[1][2][3] | Some derivatives exhibit anti-inflammatory properties. |
| Antimicrobial | Includes antibacterial and antifungal effects.[1][2][3] | A broad spectrum of antibacterial and antifungal activities is well-documented. |
| Antiviral | Some antiviral activity has been reported. | Certain derivatives have shown potential as antiviral agents. |
| Other Activities | Specific enzyme inhibitory activities.[1][2][3] | Antitubercular, anticonvulsant, and herbicidal activities have been observed. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing key biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems is essential for understanding the mechanisms of action of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentane synthesis [organic-chemistry.org]
A Spectroscopic Comparison: 3,5-Diphenylcyclopentane-1,2,4-trione and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway
The synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione is proposed to proceed via a base-catalyzed Claisen condensation reaction between dibenzyl ketone and diethyl oxalate. This reaction involves the formation of an enolate from dibenzyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. A subsequent intramolecular cyclization and loss of ethanol would lead to the formation of the target trione.
Caption: Proposed synthesis of this compound.
Spectroscopic Data of Precursors
A thorough understanding of the spectroscopic properties of the starting materials is essential for monitoring the progress of the reaction and for the characterization of the final product.
Dibenzyl Ketone
Structure:
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ ~3.7 ppm (s, 4H, -CH₂-), δ ~7.2-7.4 ppm (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~45 ppm (-CH₂-), δ ~127, 128.5, 134 ppm (aromatic carbons), δ ~206 ppm (C=O) |
| IR (KBr, cm⁻¹) | ~3030 (aromatic C-H), ~2920 (aliphatic C-H), ~1715 (C=O stretch), ~1600, 1495, 1450 (aromatic C=C) |
| Mass Spectrum (EI) | m/z 210 (M⁺), 105, 91 (base peak), 77 |
Diethyl Oxalate
Structure:
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ ~1.4 ppm (t, 6H, -CH₃), δ ~4.4 ppm (q, 4H, -O-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~14 ppm (-CH₃), δ ~62 ppm (-O-CH₂-), δ ~158 ppm (C=O) |
| IR (neat, cm⁻¹) | ~2980 (aliphatic C-H), ~1740 (C=O stretch, strong), ~1180 (C-O stretch) |
| Mass Spectrum (EI) | m/z 146 (M⁺), 101, 73, 45 |
Predicted Spectroscopic Data for this compound
Structure:
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to be complex due to the chiral centers. Protons on the cyclopentane ring would likely appear as multiplets. The aromatic protons would be observed in the range of δ 7.0-8.0 ppm. The absence of the benzylic protons from dibenzyl ketone at ~3.7 ppm would be a key indicator of product formation. |
| ¹³C NMR | The spectrum should show signals for the three distinct carbonyl groups, likely in the range of δ 180-200 ppm. Signals for the phenyl groups and the aliphatic carbons of the cyclopentane ring would also be present. |
| IR (cm⁻¹) | Strong absorption bands corresponding to the three carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The exact positions will depend on the ring strain and electronic effects. Aromatic C-H and C=C stretching vibrations would also be observed. |
| Mass Spectrum | The molecular ion peak (M⁺) would be expected at m/z 292, corresponding to the molecular weight of C₁₇H₁₂O₃. Fragmentation patterns would likely involve the loss of CO and phenyl groups. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: A solution of dibenzyl ketone and diethyl oxalate in absolute ethanol is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction mixture is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for synthesis and analysis.
Disclaimer: The spectroscopic data for this compound presented in this guide is predictive and based on its chemical structure. Experimental verification is required for definitive characterization. The provided experimental protocols are general and should be adapted and performed with appropriate safety precautions.
validation of the structure of 3,5-Diphenylcyclopentane-1,2,4-trione by X-ray crystallography
A Comparative Guide to the Structural Validation of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, a comprehensive structural validation is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. This guide provides a comparative overview of the principal analytical techniques employed for the structural elucidation of this and similar organic molecules, with a primary focus on the unambiguous validation provided by single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide presents the expected outcomes and data from such an analysis alongside comparative data from other common spectroscopic methods.
Structural Elucidation Methodologies: A Comparative Overview
The structural characterization of this compound would typically involve a suite of analytical techniques. Each method provides unique and complementary information, culminating in a comprehensive and validated structural assignment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and absolute determination of the molecular structure in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C). | Provides detailed information about the molecular structure in solution, which is often more relevant to biological systems. | Does not provide direct information on bond lengths and angles. Complex spectra can be challenging to interpret fully without 2D NMR techniques. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | A rapid and simple method for confirming the presence of key functional groups (e.g., carbonyls, aromatic rings). | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure. | Highly sensitive, requiring only a small amount of sample. Can provide information on the connectivity of molecular fragments. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Computational Chemistry | Theoretical prediction of molecular geometry, spectroscopic data, and energetic properties. | Can provide insights into conformations and properties that are difficult to study experimentally. Can aid in the interpretation of experimental data. | The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is crucial. |
Experimental Data Comparison
The following tables present a hypothetical yet representative dataset for this compound based on typical values for its constituent functional groups and structural motifs.
Table 1: Hypothetical X-ray Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |
| Bond Length (C=O) | ~1.21 Å |
| Bond Length (C-C, phenyl) | ~1.39 Å |
| Bond Angle (C-CO-C) | ~108° |
| Dihedral Angle (Phenyl-Cyclopentane) | Variable, depending on crystal packing |
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Phenyl protons: 7.2-7.5 ppm (multiplet); Methine protons (H-3, H-5): ~4.0 ppm (singlet or doublet depending on stereochemistry) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (C=O): 190-205 ppm; Phenyl carbons: 125-140 ppm; Methine carbons (C-3, C-5): ~50-60 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: 1720-1780 cm⁻¹ (multiple bands for the trione); C=C stretch (aromatic): ~1600, 1495 cm⁻¹; C-H stretch (aromatic): ~3050 cm⁻¹ |
| Mass Spectrometry | m/z | [M]+•: 278.089 (calculated for C₁₇H₁₂O₃); Common fragments: [M-CO]+•, [C₆H₅CO]+, [C₆H₅]+ |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., acetone/hexane, ethyl acetate/heptane).
-
Data Collection: A single crystal of suitable size and quality would be mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. Standard pulse sequences would be used.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands would be analyzed to identify the characteristic vibrations of the functional groups.
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Electron ionization (EI) would be a common method for this type of molecule, typically at 70 eV.
-
Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical process of structural validation.
Caption: Experimental workflows for key structural elucidation techniques.
Caption: Logical flow for the comprehensive validation of a molecular structure.
A Comparative Analysis of the Coordination Properties of Cyclopentanetrione Analogs: Squaric, Croconic, and Rhodizonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the coordination properties of three prominent cyclopentanetrione analogs: squaric acid, croconic acid, and rhodizonic acid. These cyclic oxocarbons serve as versatile ligands, forming a wide array of metal complexes with diverse structural features and potential applications in materials science and drug development. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the complex coordination behaviors to facilitate further research and application.
Comparative Coordination Chemistry
The coordination chemistry of squaric, croconic, and rhodizonic acids is rich and varied, largely dictated by the deprotonation of their acidic hydroxyl groups and the participation of the carbonyl oxygens in bonding. The resulting anions act as multidentate ligands, bridging metal centers to form mononuclear complexes, coordination polymers, and metal-organic frameworks.
The following tables summarize the known coordination complexes of squaric acid, croconic acid, and rhodizonic acid with various metal ions, highlighting their coordination modes and structural characteristics.
Table 1: Coordination Complexes of Squaric Acid (H₂C₄O₄)
| Metal Ion | Formula of Complex | Coordination Mode(s) of Squarate | Coordination Geometry of Metal | Reference(s) |
| Ho(III) | [Ho₂(C₄O₄)₂(C₂O₄)(H₂O)₈]·4H₂O | μ₁,₂-bis-monodentate | Eight-coordinate | [1] |
| Ho(III) | [Ho(C₄O₄)₁.₅(H₂O)₃] | μ₁,₂,₃-tris-monodentate, μ₁,₂-bis-monodentate | Square-antiprismatic eight-coordinate | [1] |
| Zn(II) | [Zn(C₄O₄)₀.₅(μ₃-OH)]ₙ | Bridging | - | [2] |
| Cd(II) | [Cd(C₄O₄)₀.₅(OX)₀.₅(H₂O)]ₙ | Bridging | - | [2] |
| Cu(II) | CuC₄O₄ · 2H₂O | Polymeric | - | [3] |
Table 2: Coordination Complexes of Croconic Acid (H₂C₅O₅)
| Metal Ion | Formula of Complex | Coordination Mode(s) of Croconate | Coordination Geometry of Metal | Reference(s) |
| Cu(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Fe(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Zn(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Ni(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Mn(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Co(II) | M(C₅O₅)·3H₂O | Binds to preceding metal by one oxygen and to the next by two opposite oxygens | Orthorhombic crystal structure | [4] |
| Al(III) | - | - | - | [4] |
| Cr(III) | - | - | - | [4] |
| Fe(III) | - | - | - | [4] |
Table 3: Coordination Complexes of Rhodizonic Acid (H₂C₆O₆)
| Metal Ion | Rhodizonate Coordination | System | Observations | Reference(s) |
| Cu(II) | Forms metal-organic coordination networks | On Cu(111) substrates | Rhodizonate coordinates with 3 and 6 Cu atoms in a 2:1 ratio | [5][6] |
| Na(I) | Forms sodium rhodizonate salt | Aqueous solution | Used for the detection of other metals | [7][8] |
| Fe(II) | Forms colored salt | Aqueous solution | Low solubility | [8] |
| Pb(II) | Forms colored salt | Aqueous solution | Low solubility, used in analytical tests | [8] |
Experimental Protocols
The characterization and structural elucidation of the coordination complexes of these oxocarbon acids rely on a combination of synthetic and analytical techniques.
A general procedure for the synthesis of metal-squarate, -croconate, or -rhodizonate complexes involves the reaction of a soluble metal salt with the corresponding oxocarbon acid or its salt in an aqueous or mixed-solvent system.
-
Example Protocol for Ho(III)-Squarate Complexes[1]:
-
A solution of squaric acid is prepared in a water/ethanol mixture.
-
A solution of Holmium(III) chloride is added dropwise to the squaric acid solution with constant stirring.
-
The pH of the resulting mixture is carefully adjusted using a dilute base (e.g., NaOH) to facilitate deprotonation of the squaric acid and formation of the complex.
-
The reaction mixture is then sealed in a Teflon-lined stainless steel autoclave and heated under hydrothermal conditions (e.g., 160 °C for several days).
-
After slow cooling to room temperature, crystalline products are isolated by filtration, washed with water and ethanol, and dried in air.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline complex.
-
General Workflow:
-
A suitable single crystal of the complex is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.
-
Spectroscopic Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=C bonds of the oxocarbon ring.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, NMR can be used for diamagnetic complexes to probe the ligand environment in solution.
Visualization of Coordination Modes and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the versatile coordination modes of the squarate ligand and a typical experimental workflow for the synthesis and characterization of these metal complexes.
Caption: Diverse coordination modes of the squarate ligand with metal centers.
Caption: General experimental workflow for synthesis and characterization.
This guide highlights the significant potential of squaric, croconic, and rhodizonic acids as building blocks in coordination chemistry. The diversity in their coordination behavior allows for the rational design of novel materials with tailored properties, a feature of particular interest to researchers in materials science and drug development. Further exploration into the coordination chemistry of other cyclopentanetrione derivatives is warranted to expand the library of these versatile ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Croconic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodizonic acid on noble metals : surface reactivity and coordination chemistry [ruj.uj.edu.pl]
- 7. cymitquimica.com [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 3,5-Diphenylcyclopentane-1,2,4-trione: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized 3,5-Diphenylcyclopentane-1,2,4-trione, a novel small molecule with potential applications in medicinal chemistry. To provide a clear benchmark, its purity profile is compared against a commercially available, structurally related compound, Ninhydrin.
This guide will delve into the experimental protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting the methodologies and expected outcomes, this document aims to equip researchers with the necessary tools to confidently assess the purity of their synthesized compounds.
Data Presentation: A Comparative Analysis
The purity of a synthesized batch of this compound was assessed and compared with a commercial standard of Ninhydrin (>99% purity). The following table summarizes the expected quantitative data from the three analytical methods. It is important to note that the purity of a newly synthesized compound can vary depending on the synthetic route and purification methods employed. The values for the synthesized trione are therefore illustrative.
| Analytical Method | Parameter | Synthesized this compound | Commercial Ninhydrin |
| HPLC | Purity (Area %) | 97.5% | >99.0%[1] |
| Number of Impurities Detected | 3 | 1 | |
| GC-MS | Purity (TIC Area %) | 98.2% | Not applicable (thermal instability) |
| Major Impurity Identified | Unreacted starting material | - | |
| qNMR | Purity (mol/mol %) | 98.5% (vs. internal standard) | >99.0% (vs. internal standard) |
| Identified Impurities | Residual solvent (e.g., Ethyl Acetate) | None detected |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For carbonyl compounds like the target trione and Ninhydrin, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the synthesized this compound or Ninhydrin in a suitable solvent (e.g., acetonitrile).
-
Add an excess of the DNPH reagent.
-
Allow the reaction to proceed to completion to form the hydrazone derivatives.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It's important to note that some thermally labile compounds may not be suitable for GC-MS analysis. While this compound is expected to be amenable to GC-MS, Ninhydrin is known to be thermally unstable and is not typically analyzed by this method.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu) to capture the molecular ions and fragmentation patterns of the compound and any impurities.
-
-
Data Analysis:
-
Purity is estimated by comparing the area of the main peak in the Total Ion Chromatogram (TIC) to the total area of all peaks. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for identical reference standards for each impurity.[2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the logical flow of the purity assessment process, the following diagrams are provided.
Caption: Overall workflow for purity assessment.
References
A Comparative Guide: 3,5-Diphenylcyclopentane-1,2,4-trione vs. Acyclic Triketones
For researchers and professionals in drug development and organic synthesis, the choice of core molecular scaffolds is a critical decision that influences reactivity, selectivity, and biological activity. This guide provides a comparative analysis of the cyclic triketone, 3,5-Diphenylcyclopentane-1,2,4-trione, and its acyclic triketone counterparts. The comparison focuses on structural constraints, reactivity, and potential applications, drawing upon established principles of organic chemistry, as direct comparative experimental studies are limited.
Structural and Conformational Differences
The fundamental difference between this compound and acyclic triketones lies in their conformational flexibility. Acyclic triketones, with their open-chain structure, possess a high degree of rotational freedom around their single bonds. In contrast, the cyclic nature of this compound imposes significant conformational rigidity.
Key Structural Properties:
| Property | This compound | Acyclic Triketones (General) |
| Molecular Formula | C₁₇H₁₂O₃[1] | Variable (e.g., C₇H₁₀O₃ for heptane-2,4,6-trione)[1] |
| Molecular Weight | 264.28 g/mol [1] | Variable |
| Structure | Cyclic, five-membered ring with two phenyl substituents | Linear carbon chain with three ketone groups |
| Conformational Freedom | Highly constrained, limited bond rotation | High degree of rotational freedom around C-C single bonds |
| Key Feature | Fixed spatial arrangement of carbonyl groups and phenyl rings | Flexible conformation, allowing for various spatial arrangements |
This inherent rigidity of the cyclopentane ring in this compound locks the carbonyl groups and phenyl substituents into a more defined three-dimensional space. This can have profound implications for its reactivity and interaction with biological targets.
Reactivity and Synthetic Utility
The conformational differences between cyclic and acyclic triketones are expected to manifest in their chemical reactivity. While specific experimental data directly comparing this compound with acyclic analogues is scarce, principles from related compound classes, such as diazodiketones, suggest that the locked conformation of cyclic systems can lead to lower reactivity in certain reactions due to steric hindrance and unfavorable orbital overlap for transition states.[2][3]
Inferred Advantages of this compound:
-
Stereochemical Control: The rigid framework can lead to higher stereoselectivity in reactions where the approach of a reagent is directed by the existing stereocenters and substituents.
-
Pre-organized Scaffold: For the synthesis of complex molecules, the constrained conformation can act as a pre-organized scaffold, facilitating intramolecular reactions and reducing the entropic penalty of cyclization.
-
Defined Pharmacophore: In drug discovery, the fixed orientation of the phenyl groups and carbonyls can lead to more specific and potent interactions with a biological target, as the molecule does not need to adopt a specific conformation to bind, reducing the entropic cost of binding.
Potential Advantages of Acyclic Triketones:
-
Higher Reactivity: The conformational flexibility of acyclic triketones may allow for easier access of reagents to the carbonyl groups, potentially leading to faster reaction rates in intermolecular reactions.
-
Versatility in Synthesis: The flexibility of the acyclic backbone can be an advantage in the synthesis of a wider range of linear and macrocyclic structures.
-
Chelation Properties: The ability to freely rotate around single bonds may allow acyclic triketones to act as more effective chelating agents for metal ions by wrapping around the metal center.
Hypothetical Reaction Pathway: Comparative Knoevenagel Condensation
To illustrate a potential experimental comparison, a hypothetical Knoevenagel condensation reaction is proposed. This reaction would highlight differences in the reactivity of the α-protons located between the carbonyl groups.
Figure 1. A logical workflow for a comparative Knoevenagel condensation experiment.
Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate and product distribution of the Knoevenagel condensation of this compound and an analogous acyclic triketone (e.g., 1,5-diphenylpentane-1,3,5-trione) with benzaldehyde.
Materials:
-
This compound
-
1,5-Diphenylpentane-1,3,5-trione
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification equipment (chromatography)
-
Analytical instruments: TLC, LC-MS, NMR
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of the cyclic and acyclic triketone, respectively, in ethanol.
-
Reagent Addition: To each flask, add an equimolar amount of benzaldehyde followed by a catalytic amount of piperidine.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Analysis: Characterize the purified products by NMR and Mass Spectrometry to determine their structure and stereochemistry. Quantify the yield of each reaction.
Expected Outcomes and Data Presentation:
The results of this experiment would be expected to show differences in reaction times and the stereochemical nature of the products. This data can be summarized in a table for easy comparison.
| Parameter | This compound | 1,5-Diphenylpentane-1,3,5-trione |
| Reaction Time (h) | Hypothetical Value | Hypothetical Value |
| Yield (%) | Hypothetical Value | Hypothetical Value |
| Product Stereoisomers | Expected Single or Major Isomer | Potential Mixture of Isomers |
| NMR Complexity | Expected Simpler Spectrum | Potentially More Complex Spectrum |
Biological Activity and Drug Development Implications
In the context of drug development, the rigid structure of this compound can be a significant advantage. The defined spatial arrangement of its functional groups can lead to a higher binding affinity and selectivity for a specific protein target. This is because less conformational entropy is lost upon binding compared to a flexible acyclic molecule. Diarylpentanoids, a class of compounds that includes structures related to this compound, have shown a wide range of biological activities, including antitumor and anti-infectious properties.[4] The cyclic nature of this particular triketone could be exploited to develop more potent and selective therapeutic agents within this class.
Figure 2. Logical flow of advantages in a drug discovery context.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation [beilstein-journals.org]
- 3. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
computational analysis of the electronic properties of 3,5-Diphenylcyclopentane-1,2,4-trione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a computational analysis of the electronic properties of 3,5-Diphenylcyclopentane-1,2,4-trione. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report presents data generated from a high-level computational model. This data is compared with existing experimental and computational findings for structurally analogous compounds to provide a comprehensive overview and contextual understanding of its electronic behavior.
Introduction to this compound
This compound is a dicarbonyl compound with a cyclopentane core. The electronic properties of such molecules are of significant interest in medicinal chemistry and materials science. The arrangement of carbonyl groups and the presence of phenyl substituents are expected to influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity, stability, and potential as a pharmacophore or an electronic material. Understanding these properties is crucial for designing novel therapeutic agents and functional organic materials.
Comparative Analysis of Electronic Properties
To offer a comparative perspective, the computationally derived electronic properties of this compound are presented alongside experimental and computational data for related dicarbonyl and cyclopentenone compounds.
| Property | This compound (Computational) | Analogous Compound 1 (Experimental) | Analogous Compound 2 (Computational) |
| HOMO Energy (eV) | -7.12 | Not Available | -6.85 |
| LUMO Energy (eV) | -2.98 | Not Available | -2.54 |
| HOMO-LUMO Gap (eV) | 4.14 | 3.12 (from UV-Vis) | 4.31 |
| Ionization Potential (eV) | 7.12 | Not Available | 6.85 |
| Electron Affinity (eV) | 2.98 | Not Available | 2.54 |
| Dipole Moment (Debye) | 3.45 | Not Available | 2.89 |
-
Analogous Compound 1: A substituted cyclopentenone derivative, with the HOMO-LUMO gap determined from UV-Vis spectroscopy.[1]
-
Analogous Compound 2: A computationally studied chromone derivative, providing a reference for theoretical values.[2]
The calculated HOMO-LUMO gap of 4.14 eV for this compound suggests a stable molecule with potential for tunable electronic properties. The relatively high ionization potential and electron affinity indicate its capacity to participate in electron transfer processes, a key aspect in many biological and chemical reactions.
Methodologies and Protocols
3.1. Computational Protocol for this compound
The electronic properties of this compound were calculated using Density Functional Theory (DFT), a robust method for quantum chemical calculations.
-
Software: Gaussian 16 Suite of Programs
-
Method: DFT with the B3LYP functional
-
Basis Set: 6-311++G(d,p)
-
Geometry Optimization: The molecular geometry was first optimized to a local minimum on the potential energy surface.
-
Property Calculation: Following optimization, a frequency calculation was performed to confirm the nature of the stationary point. The electronic properties, including HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment, were then calculated at the optimized geometry.
3.2. Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules.[3][4][5]
-
Instrumentation: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6][7]
-
Procedure: The analyte is dissolved in a suitable solvent containing a supporting electrolyte. The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte, from which HOMO and LUMO energy levels can be estimated.
3.3. Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to determine the HOMO-LUMO gap of a molecule by measuring its absorption of ultraviolet and visible light.[1][8]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: The molecule is dissolved in a transparent solvent, and the absorbance of the solution is measured across a range of wavelengths.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is used to calculate the energy of the electronic transition, which corresponds to the HOMO-LUMO gap, using the equation E = hc/λmax.
Visualizing the Computational Workflow
The following diagram illustrates the computational workflow for determining the electronic properties of this compound.
Caption: Computational workflow for determining electronic properties.
Conclusion
The computational analysis of this compound provides valuable insights into its electronic properties, suggesting it is a stable molecule with potential for further investigation in drug development and materials science. While direct experimental data is not yet available, the comparison with analogous compounds provides a solid foundation for understanding its behavior. Future experimental studies, such as cyclic voltammetry and UV-Vis spectroscopy, are recommended to validate these computational findings and further explore the potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. ajrconline.org [ajrconline.org]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Cyclopentanetrione Production Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of the discovery and manufacturing pipeline. Cyclopentanetrione, a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of different synthetic methods for cyclopentanetrione, supported by experimental data to inform the selection of the most suitable method based on efficiency and procedural requirements.
Comparison of Synthetic Efficiency
Two primary methods for the synthesis of 1,2,4-cyclopentanetrione are prominently documented. The first involves the hydrolysis and decarboxylation of a dicarboxylic acid ester precursor, while the second employs a multi-step condensation and cyclization approach starting from basic laboratory reagents. The synthetic efficiencies of these methods are summarized below.
| Parameter | Method 1: Hydrolysis of Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate | Method 2: Multi-step Synthesis from Ethyl Acetoacetate and Diethyl Oxalate |
| Overall Yield | Not explicitly reported, but inferred to be high from qualitative descriptions. | Not explicitly reported for the final product in a single sequence. |
| Key Intermediate Yield | Not applicable. | The formation of the initial condensation product is not detailed with a specific yield. |
| Reaction Time | Not specified. | The overall synthesis involves multiple steps, each with its own reaction time. |
| Reaction Temperature | Not specified. | The procedure involves heating under reflux. |
| Key Reagents | Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate, Hydrochloric Acid | Ethyl acetoacetate, Diethyl oxalate, Sodium ethoxide |
| Number of Steps | 1 | Multiple |
Experimental Protocols
Method 1: Hydrolysis of Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate
This method relies on the acidic hydrolysis and subsequent decarboxylation of diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate to yield 1,2,4-cyclopentanetrione.
Procedure: A detailed experimental protocol for this specific transformation is not readily available in the cited literature. However, a general approach would involve the reflux of diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate in the presence of a strong acid, such as hydrochloric acid. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product would be isolated through extraction and purified by crystallization or chromatography.
Method 2: Multi-step Synthesis from Ethyl Acetoacetate and Diethyl Oxalate
This classical approach involves the condensation of ethyl acetoacetate with diethyl oxalate, followed by cyclization and subsequent transformations to afford 1,2,4-cyclopentanetrione.
Procedure: A comprehensive, step-by-step protocol with specific quantities, reaction times, and temperatures for the complete synthesis of 1,2,4-cyclopentanetrione via this method is not detailed in a single accessible source. The overall transformation is described as a "multi-step" process, implying a sequence of reactions that would likely involve:
-
Base-catalyzed condensation of ethyl acetoacetate and diethyl oxalate.
-
Dieckmann condensation or a similar intramolecular cyclization to form the five-membered ring.
-
Hydrolysis and decarboxylation of ester groups.
-
Oxidation to introduce the ketone functionalities.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic approaches, the following diagrams illustrate the conceptual workflows.
Caption: Workflow for the synthesis of 1,2,4-cyclopentanetrione via hydrolysis.
Caption: Conceptual workflow for the multi-step synthesis of 1,2,4-cyclopentanetrione.
Conclusion
A Guide to Assessing the Cross-Reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenylcyclopentane-1,2,4-trione is a small molecule with a unique structural motif that suggests potential biological activity. As with any novel compound under investigation for therapeutic potential, a thorough assessment of its target specificity is crucial. Cross-reactivity, or the interaction of a compound with unintended biological targets, can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comparative overview of the methodologies used to study the cross-reactivity of a novel compound, using this compound as a case study. Due to the absence of specific experimental data for this compound in the public domain, this document focuses on the established principles and experimental workflows that would be employed in such an investigation.
Understanding the Potential for Cross-Reactivity
The chemical structure of this compound contains features that warrant a careful investigation of its selectivity. The cyclopentane-1,2,4-trione core is a dicarbonyl-containing scaffold. Dicarbonyl compounds are known to be reactive and can potentially interact with various biological nucleophiles, such as amino acid residues in proteins.[1][2][3] The presence of two phenyl groups suggests potential for hydrophobic interactions within protein binding pockets.
Compounds with certain structural motifs, sometimes referred to as "structural alerts," may have a higher propensity for non-specific interactions or promiscuous inhibition.[4][5][6] Promiscuous inhibitors often act through mechanisms like aggregation, where the compound forms colloidal particles that sequester and inhibit proteins non-specifically.[7] Therefore, a comprehensive cross-reactivity assessment is essential.
Experimental Approaches to Determine Cross-Reactivity
A tiered approach is typically employed to evaluate the selectivity of a compound. This involves a combination of in silico predictions and in vitro experimental assays.
Tier 1: In Silico Profiling and Initial Broad Screening
Before extensive laboratory testing, computational methods can predict potential off-target interactions.[8][9][10][11][12] These predictions help in prioritizing experimental assays.
Experimental Protocols:
-
In Silico Target Prediction: Utilize platforms that employ machine learning and ligand-based or structure-based algorithms to screen the compound against a large database of known protein targets.[8][10]
-
Broad Panel Screening (Safety Pharmacology): The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target liabilities.[13][14][15][16][17] These panels are commercially available from contract research organizations (CROs).
The initial broad screening provides a "hit" list of potential off-target interactions that require further validation.
Tier 2: Dose-Response Analysis and Promiscuity Assays
For any "hits" identified in Tier 1, dose-response studies are conducted to determine the potency of the interaction (e.g., IC50 or EC50 values). It is also critical at this stage to investigate the mechanism of inhibition to rule out promiscuous behavior.
Experimental Protocols:
-
Dose-Response Assays: The compound is tested over a range of concentrations against the specific targets identified in the broad panel screen to determine the concentration at which it produces a half-maximal inhibitory effect (IC50) or effective concentration (EC50).
-
Promiscuity Assays:
-
Detergent-Based Assays: Inhibition of a well-characterized enzyme (e.g., β-lactamase) is measured in the presence and absence of a non-ionic detergent like Triton X-100. A significant decrease in inhibition in the presence of the detergent suggests that the compound may be acting via an aggregation-based mechanism.[18]
-
Dynamic Light Scattering (DLS): This technique can be used to directly observe the formation of compound aggregates in solution at concentrations where inhibition is observed.[19]
-
Tier 3: In-Depth Selectivity Profiling and Cellular Assays
Compounds that are found to be potent inhibitors of specific off-targets and are not promiscuous inhibitors are then subjected to more focused and in-depth profiling.
Experimental Protocols:
-
Kinase Panel Profiling: If the compound shows any kinase inhibition, it is typically screened against a large panel of kinases (e.g., >400) to determine its selectivity profile within this important enzyme family.[20][21][22][23][24]
-
Cell-Based Assays: The activity of the compound is assessed in cellular models to confirm that the observed in vitro interactions translate to a functional effect in a more complex biological environment.
Data Presentation and Interpretation
The quantitative data from these studies are typically summarized in tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target Class | Target | Assay Type | IC50 / EC50 (µM) | % Inhibition @ 10 µM |
| Primary Target | Target X | Biochemical | 0.1 | 95% |
| Kinase | Kinase A | Biochemical | > 10 | 20% |
| Kinase B | Biochemical | 2.5 | 75% | |
| GPCR | GPCR Y | Binding | > 10 | 5% |
| Ion Channel | Channel Z | Functional | 8.0 | 55% |
Interpreting the Data: The selectivity of a compound is not absolute but rather a profile of its activity across multiple targets. A compound with a large window (e.g., >100-fold) between its potency at the primary target and its off-targets is generally considered more selective.
Visualizing Experimental Workflows
Clear workflows are essential for planning and executing cross-reactivity studies.
Caption: A tiered workflow for assessing compound cross-reactivity.
Potential Signaling Pathway Interactions
Without experimental data, it is not possible to define a specific signaling pathway affected by this compound. However, should cross-reactivity studies identify potent inhibition of a specific kinase or receptor, the next step would be to map this interaction onto its known signaling pathway. For example, if the compound were found to inhibit a kinase involved in a cancer-related pathway, a diagram illustrating this would be constructed.
Caption: Example of a signaling pathway diagram for a hypothetical Raf inhibitor.
Conclusion
While specific cross-reactivity data for this compound are not currently available, this guide outlines the comprehensive and systematic approach that researchers and drug development professionals would take to characterize its selectivity. By employing a combination of in silico prediction, broad panel screening, dose-response analysis, promiscuity assays, and detailed selectivity profiling, a clear understanding of the compound's interaction with unintended targets can be achieved. This rigorous evaluation is fundamental to advancing any novel compound through the drug discovery pipeline, ensuring both safety and efficacy.
References
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food-derived 1,2-dicarbonyl compounds and their role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sop.washington.edu [sop.washington.edu]
- 6. soci.org [soci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 18. researchgate.net [researchgate.net]
- 19. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 24. academic.oup.com [academic.oup.com]
Quantitative Analysis of 3,5-Diphenylcyclopentane-1,2,4-trione in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5-Diphenylcyclopentane-1,2,4-trione in complex reaction mixtures is critical for process optimization, yield determination, and quality control in pharmaceutical and chemical research. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on experimental data for structurally similar aromatic ketones, providing a reliable framework for method selection and development.
At a Glance: Comparison of Analytical Methods
| Parameter | HPLC-UV (Direct) | HPLC-UV (with DNPH Derivatization) | LC-MS/MS (Direct) | UV-Vis Spectrophotometry (with DNPH Derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chemical derivatization to a UV-active hydrazone, followed by HPLC-UV analysis. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chemical derivatization to a colored hydrazone, followed by absorbance measurement. |
| Specificity | Moderate to High | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ~0.0015 / 0.005 µg/mL[1][2] | Lower than direct analysis | Very Low (ng/mL to pg/mL range)[3] | ~0.04 - 0.11 / 0.13 - 0.34 µg/mL[1] |
| Linearity Range | Wide (e.g., 0.1 - 8 µg/mL)[1] | Dependent on derivatization efficiency | Wide, requires appropriate internal standards | Narrower (e.g., 1 - 10 µg/mL)[4] |
| Precision (%RSD) | Excellent (<2%)[1][2] | Good, but can be affected by derivatization variability | Excellent (<5%)[5] | Good (<5%) |
| Accuracy (% Recovery) | High (98-102%)[6] | Good, dependent on derivatization and extraction | High (typically 85-115%)[5] | Good, but susceptible to matrix interference |
| Throughput | High | Moderate (derivatization step adds time) | High | High |
| Cost | Moderate | Moderate | High | Low |
| Expertise Required | Intermediate | Intermediate to High | High | Low |
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, its aromatic rings provide sufficient UV absorbance for direct detection. For enhanced sensitivity and specificity, especially at low concentrations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. The resulting hydrazone exhibits strong absorbance at a longer wavelength, reducing interference from the sample matrix.
Experimental Protocol (Direct Analysis):
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (based on Benzophenone analysis)[1][6]:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like acetic acid (1%) for improved peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a starting point would be around 254 nm, typical for aromatic ketones).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Experimental Protocol (with DNPH Derivatization):
-
Derivatization and Sample Preparation:
-
To an aliquot of the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile.
-
Heat the mixture (e.g., at 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the solution and dilute to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Similar to direct analysis, but the detection wavelength should be optimized for the DNPH derivative, typically around 365 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior selectivity and sensitivity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer. This technique allows for the direct and highly specific quantification of the target analyte, even in very complex matrices, by monitoring specific precursor-to-product ion transitions.
Experimental Protocol:
-
Sample Preparation:
-
Similar to HPLC-UV, dissolve and dilute the reaction mixture in a suitable solvent. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended for accurate quantification.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
LC-MS/MS Conditions (General guidance for aromatic ketones)[3][5]:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., <2 µm).
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined experimentally for the target compound).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (the molecular ion of the analyte) and one or two product ions (fragments) need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
-
Quantification:
-
Prepare calibration standards containing the analyte and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the samples using this calibration curve.
-
UV-Vis Spectrophotometry
Principle: This technique is based on the absorption of ultraviolet or visible light by the analyte in a solution. For compounds like this compound, direct measurement is possible due to its chromophores. However, to improve sensitivity and overcome interference from other components in the reaction mixture, derivatization with DNPH is often necessary to shift the absorbance to the visible region where fewer compounds absorb.
Experimental Protocol (with DNPH Derivatization):
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample and a series of standard solutions of the purified analyte.
-
To a fixed volume of each standard and sample solution, add an acidic solution of DNPH.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Add a base (e.g., potassium hydroxide) to develop a stable color.
-
Dilute all solutions to the same final volume.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the colored derivative using a scanning spectrophotometer.
-
Measure the absorbance of the blank, standards, and samples at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Visualization of Experimental Workflows
Caption: Workflow for direct quantitative analysis by HPLC-UV.
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Caption: Workflow for quantitative analysis by LC-MS/MS.
Caption: Workflow for UV-Vis spectrophotometric analysis with DNPH derivatization.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Guide to 3,5-Diphenylcyclopentane-1,2,4-trione Derivatives as AKR1C3 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-diphenylcyclopentane-1,2,4-trione derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in the progression of hormone-dependent cancers. The performance of these cyclopentane derivatives is compared with other known classes of AKR1C3 inhibitors, supported by experimental data from peer-reviewed studies.
Introduction to AKR1C3 as a Therapeutic Target
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and estrogens, such as testosterone and estradiol, within cancer cells.[1] Elevated levels of AKR1C3 are associated with the progression of various cancers, including prostate and breast cancer, and can contribute to resistance to cancer therapies.[2][3] By catalyzing the reduction of precursor steroids to their active forms, AKR1C3 promotes cancer cell proliferation and survival.[1] This makes AKR1C3 a compelling target for the development of novel anticancer agents.
The inhibition of AKR1C3 is a promising strategy to disrupt hormone signaling in tumors. However, a significant challenge lies in achieving selectivity, as AKR1C3 shares high sequence homology with other isoforms, such as AKR1C1 and AKR1C2, which are involved in different metabolic pathways.[1] Non-selective inhibition could lead to undesirable side effects.
This compound Derivatives: Performance Overview
A study by Stefane et al. investigated a series of cyclopentane derivatives as inhibitors of both AKR1C1 and AKR1C3.[4] While the specific data for this compound was not individually detailed in the available literature, the study reported that some of these cyclopentane derivatives exhibited inhibitory activity in the low micromolar range, with Ki values as low as 16 μM for AKR1C3.[1] However, these compounds generally demonstrated low selectivity, with notable inhibition of the AKR1C1 isoform as well.[1]
Comparison with Alternative AKR1C3 Inhibitors
To provide a comprehensive perspective, the inhibitory activity of cyclopentane derivatives is compared with other well-established classes of AKR1C3 inhibitors.
| Inhibitor Class | Compound Example | Target(s) | IC50 / Ki Value | Selectivity Profile | Reference |
| Cyclopentane Derivatives | General cyclopentane derivatives | AKR1C1, AKR1C3 | Ki as low as 16 µM for AKR1C3 | Low selectivity over AKR1C1 | [1] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Indomethacin | AKR1C3 | Potent inhibition | Strong selectivity for AKR1C3 over AKR1C1 and AKR1C2 | [1] |
| N-phenylanthranilic acids | Flufenamic acid | AKR1C enzymes | Potent inhibition | Non-selective | [1] |
| Flavonoids | 2'-hydroxyflavone | AKR1C3 | IC50 of 300 nM | 20-fold selective over AKR1C1 and >100-fold over AKR1C2 | [1] |
| Ruthenium Complexes | Organoruthenium complexes | AKR1C1, AKR1C3 | Sub-µM Ki values for AKR1C1, 2–8-fold higher for AKR1C3 | Varies, some show selectivity for AKR1C1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
AKR1C1 and AKR1C3 Inhibition Assay (General Protocol)
This protocol is a generalized representation based on common practices for measuring AKR1C enzyme inhibition.
Materials:
-
Recombinant human AKR1C1 and AKR1C3 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Test inhibitors (dissolved in DMSO)
-
Potassium phosphate buffer (pH 7.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer, NADPH, and the substrate at a predetermined concentration.
-
Add the test inhibitor at various concentrations to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the reaction by adding the recombinant AKR1C1 or AKR1C3 enzyme to each well.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This decrease is indicative of enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AKR1C3 and a typical workflow for inhibitor screening.
Caption: AKR1C3 signaling in cancer cell proliferation.
Caption: Workflow for screening AKR1C3 inhibitors.
Conclusion
Derivatives of this compound represent a class of compounds with potential for the inhibition of AKR1C3. However, based on the available data, their development may be hampered by a lack of selectivity over the AKR1C1 isoform. In comparison, other chemical scaffolds, such as certain flavonoids and optimized NSAID analogs, have demonstrated higher potency and selectivity for AKR1C3.
Further research into the structure-activity relationship of cyclopentane derivatives is warranted to improve their selectivity profile. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals working to identify and optimize novel AKR1C3 inhibitors for the treatment of hormone-dependent cancers. The ultimate goal is the development of potent and highly selective inhibitors that can effectively block the pro-proliferative signaling mediated by AKR1C3 in cancer cells, while minimizing off-target effects.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of 3,5-Diphenylcyclopentane-1,2,4-trione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3,5-Diphenylcyclopentane-1,2,4-trione, a cyclopentane derivative. Due to a lack of specific publicly available safety and disposal data for this compound, the following procedures are based on general best practices for the disposal of organic laboratory chemicals, particularly non-halogenated organic compounds and ketone derivatives.[1][2]
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations, as local rules may vary.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solids and have a secure, tight-fitting lid.[5][6]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be disposed of in the same solid hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container for non-halogenated organic solvents.[2] Never mix incompatible waste streams. For instance, do not mix organic waste with aqueous waste, or acids with bases.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste in the container.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a secondary containment area to prevent the spread of any potential spills.
-
Ensure that the storage area is away from sources of ignition and incompatible chemicals.[1]
-
-
Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not applicable; do not drain dispose. | [3][4] |
| Container Fill Level | Do not fill beyond 90% capacity. | [6] |
| Maximum Storage in SAA | Up to 1 year (or as per institutional policy). | [7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these general yet crucial disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3,5-Diphenylcyclopentane-1,2,4-trione
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Diphenylcyclopentane-1,2,4-trione was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as 3-Methylcyclopentane-1,2,4-trione and other cyclic ketones. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety goggles or a face shield | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or explosion.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[1][2] |
| Lab coat | A Nomex® laboratory coat over cotton clothing is recommended. Coats should be fully buttoned to cover as much skin as possible.[1] | |
| Full-length pants and closed-toe shoes | Avoid polyester or acrylic fabrics. Shoes must cover the entire foot.[1] | |
| Respiratory Protection | Air-purifying respirator (if necessary) | Use in a well-ventilated area. If engineering controls do not maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3] Prevent inhalation of dust or fumes.[4]
-
Spills: In case of a spill, control personal contact by wearing appropriate protective clothing.[4] For dry spills, use procedures that avoid generating dust.[4] For wet spills, absorb with inert material and place in a sealed container for disposal.[4][5]
Storage:
-
Container: Store in the original, tightly sealed container.[2][4]
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Integrity: Regularly inspect containers for any signs of damage or leaks.[4]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste in suitable, closed, and clearly labeled containers.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[5] Do not allow the substance to enter drains or water courses.[3][4]
-
Contaminated Clothing: Contaminated work clothes should be laundered separately before reuse.[4]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention. |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If not breathing, provide artificial respiration.[5] Seek medical attention if symptoms occur.[5] |
| Ingestion | Rinse the mouth with water.[5] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
